molecular formula C21H18O11 B1513443 Baicalin CAS No. 206752-33-2

Baicalin

Cat. No.: B1513443
CAS No.: 206752-33-2
M. Wt: 446.4 g/mol
InChI Key: IKIIZLYTISPENI-ZFORQUDYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Baicalin is the glycosyloxyflavone which is the 7-O-glucuronide of baicalein. It is an active ingredient of Chinese herbal medicine Scutellaria baicalensis. It has a role as a non-steroidal anti-inflammatory drug, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor, a prodrug, a plant metabolite, a ferroptosis inhibitor, a neuroprotective agent, an antineoplastic agent, a cardioprotective agent, an antiatherosclerotic agent, an antioxidant, an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor, an anticoronaviral agent and an antibacterial agent. It is a glucosiduronic acid, a glycosyloxyflavone, a dihydroxyflavone and a monosaccharide derivative. It is functionally related to a baicalein. It is a conjugate acid of a this compound(1-).
This compound has been reported in Scutellaria prostrata, Scutellaria scandens, and other organisms with data available.
has iron chelating activity;  chemical component of Chinese medicinal herb Huang-chin (Scutellaria baicalensis);  do not confuse with baicalein

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIIZLYTISPENI-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346569
Record name Baicalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21967-41-9, 206752-33-2
Record name Baicalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21967-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baicalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021967419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baicalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Baicalin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAICALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347Q89U4M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the mechanism of action of Baicalin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Baicalin

Abstract

This compound, a major flavonoid compound isolated from the root of Scutellaria baicalensis, has garnered significant scientific interest due to its extensive pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent in a wide array of diseases, including inflammatory conditions, neurodegenerative disorders, cancer, and cardiovascular diseases. Its mechanism of action is multifaceted, involving the modulation of numerous signaling pathways and molecular targets. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing complex biological pathways to support researchers, scientists, and drug development professionals.

Core Pharmacological Mechanisms

This compound exerts its biological effects primarily through anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory activities. These effects are not mediated by a single target but rather by a complex interplay with multiple intracellular signaling cascades.

Anti-inflammatory and Immunomodulatory Mechanisms

A hallmark of this compound's activity is its potent anti-inflammatory effect. It modulates key inflammatory pathways in various immune cells, particularly macrophages.[1]

  • Inhibition of NF-κB Signaling: this compound consistently demonstrates the ability to suppress the nuclear factor-kappa B (NF-κB) pathway.[2][3] It prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[2][4] This inhibition is often upstream, involving the Toll-like receptor (TLR) signaling pathways, such as TLR4.[2][3]

  • Modulation of MAPK Pathways: this compound influences the mitogen-activated protein kinase (MAPK) signaling cascade, which includes p38, ERK1/2, and JNK.[5] By modulating the phosphorylation of these kinases, this compound can suppress inflammatory responses.[2][5]

  • NLRP3 Inflammasome Inhibition: this compound can inhibit the activation of the NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome, a key component of the innate immune system responsible for the maturation of IL-1β.[1][6]

  • Macrophage Polarization: Recent evidence suggests this compound can promote the polarization of M1 macrophages, which are involved in antiviral responses, while simultaneously inhibiting overactive inflammatory states.[1][7]

Antioxidant and Cytoprotective Mechanisms

This compound possesses significant antioxidant properties, which contribute to its protective effects in various disease models.[2]

  • Direct Radical Scavenging: The chemical structure of this compound, particularly the ortho-dihydroxyl groups in its A ring, allows it to directly scavenge reactive oxygen species (ROS).[1]

  • Activation of Nrf2/HO-1 Pathway: A primary mechanism of its antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][8] this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5][8]

  • Inhibition of Ferroptosis: this compound has been shown to protect cells by inhibiting ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[1]

Anticancer Mechanisms

This compound exhibits antitumor effects across various cancer types by influencing cell proliferation, apoptosis, metastasis, and angiogenesis.[9]

  • Induction of Apoptosis: this compound promotes apoptosis in cancer cells by modulating the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio.[8][10][11] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[2][12]

  • Cell Cycle Arrest: It can arrest the cell cycle at different phases, commonly the G0/G1 or G1/S phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1][13][14]

  • Inhibition of Metastasis and Angiogenesis: this compound can suppress tumor invasion and metastasis by inhibiting pathways like TGF-β and reducing the activity of matrix metalloproteinases (MMPs).[2][13] It also inhibits angiogenesis by downregulating hypoxia-inducible factor (HIF-1α) and vascular endothelial growth factor (VEGF).[2]

  • Modulation of PI3K/Akt/mTOR Pathway: This crucial survival pathway is a frequent target of this compound. By inhibiting the phosphorylation of Akt and mTOR, this compound suppresses cancer cell growth and proliferation.[2][13][15]

Neuroprotective Mechanisms

This compound can cross the blood-brain barrier and exerts significant neuroprotective effects.[6][10]

  • Anti-excitotoxicity: It protects neurons from glutamate-induced excitotoxicity by reducing ROS production and stabilizing calcium homeostasis.[10]

  • Anti-apoptotic Effects in Neurons: In models of neuronal injury, this compound prevents apoptosis by upregulating Bcl-2, downregulating Bax, and inhibiting caspase-3 activation.[10][16]

  • Stimulation of Neurogenesis: this compound has been reported to promote neurogenesis and neuronal differentiation, offering potential for recovery from brain injury.[1][16]

  • Regulation of Neuroinflammation: It suppresses the activation of microglia and the production of pro-inflammatory cytokines in the central nervous system, mitigating neuroinflammation associated with neurodegenerative diseases.[6][16]

Signaling Pathway Diagrams

baicalin_nfkb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_IkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB NFkB_IkB->NFkB Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

baicalin_nrf2_pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1->Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Keap1 Releases Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Genes Induces Transcription This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation

Caption: this compound's activation of the Nrf2 antioxidant pathway.

baicalin_apoptosis_pathway Stimuli Pro-apoptotic Stimuli (e.g., in cancer cells) Bcl2 Bcl-2 (Anti-apoptotic) Stimuli->Bcl2 Bax Bax (Pro-apoptotic) Stimuli->Bax Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pores CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes This compound This compound This compound->Bcl2 Upregulates This compound->Bax Downregulates

Caption: this compound's mechanism for inducing apoptosis in cancer cells.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

Cell Line Disease Model Effect IC50 / Effective Concentration Reference
MDA-MB-231 Triple-Negative Breast Cancer Inhibition of cell viability (48h) 23.05 µM [17]
MDA-MB-231 Triple-Negative Breast Cancer Inhibition of cell viability (72h) 17.35 µM [17]
MCF-7 Breast Cancer Inhibition of cell viability 250 ± 10.5 µmol/L [18]
HUVEC Normal Endothelial Cells Cytotoxicity 167 ± 6.7 µmol/L [18]
Various Src Kinase Activity Inhibition of Src Kinase 17 µM [19]
LPS-stimulated THP-1 Inflammation Inhibition of IL-6 production 578 µg/mL [19]

| HUVEC | Endothelial Cell Apoptosis | Anti-inflammatory/antioxidant effect | 50-150 µM |[5] |

Table 2: In Vivo Efficacy of this compound

Animal Model Disease Model Dosage Key Findings Reference
Chicken LPS-induced Hepatitis 50, 100, 200 mg/kg Suppressed NF-κB pathway; Reduced inflammatory markers (iNOS, IL-1β, COX-2, TNF-α). [2][4]
Rat TNBS-induced Colitis 5-20 mg/kg Downregulated TNF-α and IL-6; Inhibited TLR4/NF-κB pathway. [4]
Rat Hepatic Ischemia/Reperfusion 200 mg/kg Protected mitochondria and reduced oxidative stress. [2]
Rat Streptozotocin-induced Diabetes 120 mg/kg Attenuated mitochondrial damage. [2]

| Mouse | Acetaminophen-induced Liver Toxicity | 40 mg/kg | Significantly reduced the necrotic area of liver cells. |[4] |

Key Experimental Protocols

The mechanisms of this compound are elucidated through a range of standard and advanced molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assay (MTT/CCK8)
  • Objective: To determine the effect of this compound on the proliferation and viability of cells (e.g., cancer cells or normal cells).

  • Methodology:

    • Cell Seeding: Cells (e.g., MDA-MB-231 breast cancer cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.5 to 40 µM) or a vehicle control (e.g., DMSO).[17]

    • Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

    • Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours, allowing viable cells to metabolize the reagent into a colored formazan product.

    • Measurement: The absorbance of the resulting solution is measured using a microplate reader at the appropriate wavelength.

    • Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Western Blot Analysis for Protein Expression
  • Objective: To quantify the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, Akt, p38, Bcl-2, Bax) following this compound treatment.

  • Methodology:

    • Cell Lysis: After treatment with this compound, cells (e.g., LPS-stimulated RAW264.7 macrophages) are washed and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[20]

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-Bax, anti-β-actin).

    • Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Detection Assay (TUNEL Staining)
  • Objective: To detect and quantify apoptosis (programmed cell death) in tissue sections from animal models treated with this compound.

  • Methodology:

    • Tissue Preparation: Paraffin-embedded tissue sections (e.g., colon tissue from a colitis model) are deparaffinized and rehydrated.[20]

    • Permeabilization: The sections are treated with Proteinase K to permeabilize the cells.

    • Labeling: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, containing TdT enzyme and labeled nucleotides (e.g., BrdUTP), is added. The enzyme incorporates the labeled nucleotides onto the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

    • Detection: An anti-label antibody conjugated to an enzyme (e.g., peroxidase) is applied, followed by a substrate (e.g., DAB) that produces a colored precipitate (e.g., dark brown) at the site of apoptosis.

    • Counterstaining & Imaging: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and imaged under a microscope.

    • Analysis: The number of TUNEL-positive (apoptotic) cells is counted and often expressed as an apoptotic index (percentage of positive cells).[20]

experimental_workflow General Experimental Workflow for In Vitro Analysis of this compound cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_outcome Data Interpretation cell_culture 1. Cell Culture (e.g., Cancer cell line) treatment 2. This compound Treatment (Dose- & Time-course) cell_culture->treatment viability Cell Viability (MTT/CCK8 Assay) treatment->viability protein Protein Analysis (Western Blot) treatment->protein gene Gene Expression (qRT-PCR) treatment->gene apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis ic50 Determine IC50 viability->ic50 pathway Identify Modulated Signaling Pathways protein->pathway gene->pathway mechanism Elucidate Mechanism (e.g., Apoptosis Induction) apoptosis->mechanism conclusion Conclusion on This compound's Effect ic50->conclusion pathway->conclusion mechanism->conclusion

Caption: A generalized workflow for in vitro mechanism of action studies of this compound.

Conclusion and Future Directions

This compound is a pleiotropic flavonoid that modulates a remarkable number of cellular signaling pathways, underpinning its diverse pharmacological effects. Its core mechanisms revolve around the potent suppression of inflammatory and oxidative stress pathways (NF-κB, MAPKs, NLRP3, Nrf2) and the targeted modulation of cell fate pathways (apoptosis, cell cycle) in diseased cells. The ability to interact with multiple nodes within the cellular signaling network makes it a compelling candidate for complex multifactorial diseases.

While preclinical data are robust, significant challenges remain for clinical translation, including its low oral bioavailability and rapid metabolism.[1][9] Future research should focus on the development of novel drug delivery systems to enhance its pharmacokinetic profile. Furthermore, the identification of more direct molecular binding partners, as has been initiated with targets like CPT1, will be crucial for designing more selective and potent derivatives for specific therapeutic applications.[1] Rigorous, well-controlled clinical trials are the necessary next step to validate the therapeutic efficacy and safety of this compound in human populations.

References

A Technical Guide to the Pharmacological Properties of Baicalin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baicalin (Baicalein 7-O-glucuronide) is a major bioactive flavonoid compound predominantly isolated from the dried roots of Scutellaria baicalensis Georgi, a plant widely used in traditional Chinese medicine.[1] Extensive preclinical research has revealed its diverse and potent pharmacological activities, positioning it as a compound of significant interest for modern drug development. This compound exhibits well-documented anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral properties.[2][3][4] These therapeutic effects are attributed to its ability to modulate a complex network of cellular signaling pathways, including those central to inflammation (NF-κB, MAPK), cell survival and proliferation (PI3K/Akt/mTOR), oxidative stress response (Nrf2/HO-1), and viral replication (JAK/STAT).[5][6][7][8] Despite its promising bioactivities, the clinical application of this compound is hampered by its poor oral bioavailability and complex pharmacokinetic profile.[9] This guide provides an in-depth overview of the core pharmacological properties of this compound, summarizing key quantitative data, detailing representative experimental methodologies, and visualizing the intricate molecular mechanisms through which it exerts its effects.

Pharmacodynamic Properties

This compound's therapeutic potential stems from its interaction with numerous molecular targets, leading to a broad spectrum of pharmacological effects.

Anti-inflammatory Properties

This compound demonstrates potent anti-inflammatory activity by suppressing the expression of key inflammatory mediators.[10] Its mechanisms involve the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][7]

The primary signaling pathways modulated by this compound include:

  • NF-κB Pathway: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of inflammatory genes.[2][7]

  • MAPK Pathway: It modulates the mitogen-activated protein kinase (MAPK) signaling cascade, affecting the phosphorylation of key kinases like p38 and ERK, which are involved in inflammatory responses.[2][7]

  • NLRP3 Inflammasome: this compound can inhibit the activation of the NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome, a multiprotein complex that triggers the maturation and release of IL-1β and IL-18.[7][11]

This compound's inhibition of the NF-κB signaling pathway.
Anticancer Properties

This compound exhibits significant anticancer activity across various cancer types by modulating processes essential for tumor growth and progression.[4][5] Its primary anticancer mechanisms include:

  • Induction of Apoptosis: this compound triggers programmed cell death in cancer cells by modulating the expression of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2, upregulating pro-apoptotic Bax) and activating caspases-3 and -9.[2][12]

  • Cell Cycle Arrest: It can block the proliferation of tumor cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phase.[4][13]

  • Inhibition of Metastasis and Angiogenesis: this compound suppresses the invasion and migration of cancer cells and inhibits the formation of new blood vessels (angiogenesis) required for tumor growth, partly by downregulating hypoxia-inducible factor (HIF-1α) and vascular endothelial growth factor (VEGF).[2]

These effects are mediated through key signaling pathways such as the PI3K/Akt/mTOR and ERK/p38 MAPK pathways, which are critical for cell survival, proliferation, and apoptosis.[2][12]

Anticancer mechanism of this compound via PI3K/Akt and MAPK pathways.
Neuroprotective Properties

This compound exhibits significant neuroprotective potential, making it a candidate for treating neurodegenerative diseases and ischemic stroke.[14][15][16] Its protective mechanisms are multifactorial and include:

  • Antioxidant Effects: Scavenging reactive oxygen species (ROS) and reducing oxidative stress, which are key contributors to neuronal damage.[14][17]

  • Anti-inflammatory Effects: Suppressing neuroinflammation by inhibiting microglial activation and the production of inflammatory cytokines within the central nervous system.[11]

  • Anti-apoptotic Effects: Preventing neuronal apoptosis triggered by various insults like oxidative stress and excitotoxicity.[15]

  • Anti-excitotoxicity: Protecting neurons from damage caused by excessive stimulation of glutamate receptors.[14]

These neuroprotective actions are mediated by pathways such as Nrf2/HO-1 , which governs the antioxidant response, and the inhibition of inflammatory cascades.[5][6]

Workflow of this compound's multifactorial neuroprotective effects.
Antiviral Properties

This compound possesses broad-spectrum antiviral activity against a range of viruses.[18][19] Its mechanisms include directly targeting viral components and modulating the host immune response.[20][21]

  • Inhibition of Viral Replication: this compound can interfere with multiple stages of the viral life cycle, including attachment, entry, replication, and release.[18][20]

  • Modulation of Host Antiviral Response: It can stimulate the host's innate immune response by activating signaling pathways that lead to the production of interferons (IFNs) and other antiviral proteins.[19]

Key signaling pathways involved in its antiviral action are the JAK/STAT pathway, which is crucial for IFN signaling, and the PKR/eIF2α pathway, which can halt viral protein synthesis.[18][19][22]

Antiviral mechanism of this compound via the PKR/eIF2α pathway.
Antioxidant Properties

The antioxidant activity of this compound is fundamental to many of its other pharmacological effects.[17] The mechanisms include:

  • Direct Radical Scavenging: The chemical structure of this compound, particularly its phenolic hydroxyl groups, allows it to directly scavenge free radicals like ROS.[5][23]

  • Metal Chelation: this compound can chelate metal ions such as Fe2+, which prevents them from participating in the Fenton reaction that generates highly reactive hydroxyl radicals.[24]

  • Upregulation of Endogenous Antioxidants: this compound activates the Nrf2/HO-1 signaling pathway .[6] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[6][8]

Pharmacokinetics and Metabolism

The therapeutic efficacy of this compound is significantly influenced by its pharmacokinetic profile.

  • Absorption: this compound exhibits poor oral bioavailability, with estimates varying across studies.[5][9] Upon oral administration, it is extensively metabolized in the intestine by β-glucuronidases from the gut microbiota, which hydrolyze it into its aglycone, baicalein.[5][25] This conversion to baicalein is considered a rate-limiting step for its absorption.[5]

  • Distribution: After absorption, this compound and its metabolites are distributed to various organs.[14]

  • Metabolism: The absorbed baicalein undergoes rapid and extensive phase II metabolism, primarily through glucuronidation and sulfation in the gut wall and liver.[26] Consequently, the predominant forms circulating in the plasma are baicalein glucuronides and sulfates, rather than this compound itself.[2][26]

  • Excretion: this compound and its metabolites are eliminated through both biliary and renal pathways.[11]

Quantitative Pharmacological Data

The following tables summarize quantitative data from various preclinical studies, highlighting the concentrations and dosages at which this compound exerts its effects.

Table 1: Summary of In Vivo Experimental Data

Disease Model Animal Model This compound Dose & Route Key Findings & Outcomes Reference(s)
Myocardial Ischemia/Reperfusion Rat 100-150 mg/kg Showed positive effects on myocardial ischemia diseases. [1]
Ulcerative Colitis Rat 50-150 mg/kg Decreased MPO activity, NO content, and expression of TNF and IL-6. [7]
Atherosclerosis ApoE-/- Mice 50-100 mg/kg Significantly reduced damage caused by oxidative stress. [23]
Mycoplasma Infection Chicken 50, 100, 200 mg/kg BW Suppressed the NF-κB pathway and reduced inflammatory markers (iNOS, IL-1β, COX-2, TNF-α, IL-6). [2]

| Hepatic Fibrosis | Rat | 50, 100 mg/kg/day (gavage) | Ameliorated liver fibrosis, reduced inflammatory cell infiltration and collagen deposition. |[27] |

Table 2: Summary of In Vitro Experimental Data

Cell Line / Model Condition / Disease This compound Concentration Key Findings & Outcomes Reference(s)
Breast Cancer Cells (MCF-7, MDA-MB-231) Cancer 50-200 µmol/L Induced concentration-dependent cell growth inhibition. [5]
Human Umbilical Vein Endothelial Cells (HUVECs) Inflammation / Apoptosis 50-150 µM Reduced endothelial cell apoptosis via ERK1/2 and NF-κB pathways in a dose-dependent manner. [23]
Human Leukocytes Inflammation Not specified Diminished fMLP- or PMA-induced reactive oxygen intermediate production. [28]

| Vero Cells | Avian Infectious Bronchitis Virus (IBV) | Not specified | Exerted a direct virucidal effect and inhibited multiple stages of the viral replication cycle. |[18] |

Key Experimental Methodologies

The following protocols are representative of the methods used to investigate the pharmacological properties of this compound.

Protocol: Induction and Assessment of Experimental Colitis in Rats

This protocol describes a common method for evaluating the anti-inflammatory effects of this compound in an animal model of inflammatory bowel disease.

  • Animal Model: Male Sprague-Dawley rats are used.[27]

  • Induction of Colitis: Ulcerative colitis (UC) is induced by administering 3-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[7][29]

  • Experimental Groups:

    • Control Group: Receive normal drinking water.

    • DSS Model Group: Receive DSS in drinking water.

    • This compound Treatment Groups: Receive DSS and are treated with different doses of this compound (e.g., 50, 100, 150 mg/kg) via oral gavage daily.[7]

  • Assessment Parameters (at day 8):

    • Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.

    • Macroscopic Evaluation: Measurement of colon length and weight.

    • Histological Analysis: Colon tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, ulceration, and inflammatory cell infiltration.

    • Biochemical Analysis:

      • Myeloperoxidase (MPO) Assay: Colon tissue homogenates are used to measure MPO activity as an indicator of neutrophil infiltration.[7]

      • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in colon tissue or serum are quantified using ELISA kits.

    • Apoptosis Detection: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on colon tissue sections to detect apoptotic cells.[29]

Protocol: In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.

  • Cell Culture: A human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) is cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.[5][30]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150-200 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Protocol: Western Blot Analysis of Signaling Proteins

This workflow is used to determine how this compound affects the expression and phosphorylation levels of proteins within a specific signaling pathway (e.g., NF-κB, PI3K/Akt).

  • Sample Preparation:

    • Cells: Cells are treated with this compound for a designated time, washed with ice-cold PBS, and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Tissues: Tissues are homogenized in lysis buffer.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt) overnight at 4°C with gentle agitation. An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Conclusion and Future Directions

This compound is a pleiotropic flavonoid with a compelling pharmacological profile characterized by robust anti-inflammatory, anticancer, neuroprotective, and antiviral activities. Its ability to modulate multiple key signaling pathways underscores its significant therapeutic potential for a wide range of complex diseases. However, the primary challenge for its clinical translation remains its low oral bioavailability. Future research should focus on the development of novel drug delivery systems, such as nano-formulations and solid lipid nanoparticles, to enhance its pharmacokinetic properties.[8][9] Further well-designed clinical trials are imperative to validate the preclinical findings and establish the safety and efficacy of this compound in human subjects, paving the way for its integration into modern pharmacotherapy.

References

The Modulatory Role of Baicalin on the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin, a major flavonoid compound isolated from the root of Scutellaria baicalensis, has garnered significant attention in the scientific community for its potent anti-inflammatory, antioxidant, and anti-cancer properties. A pivotal mechanism underlying these therapeutic effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a vast array of genes involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the NF-κB signaling cascade, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Core Mechanism of Action: Inhibition of NF-κB Activation

This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the NF-κB pathway.[1][2] In many inflammatory conditions, stimuli such as lipopolysaccharide (LPS) activate this pathway. This compound has been shown to interfere with multiple steps in this signaling cascade.

A key upstream mechanism involves the Toll-like receptor 4 (TLR4).[3][4][5] this compound can inhibit the expression of TLR4, thereby preventing the initial inflammatory signal from being transduced.[4] Following TLR4 activation, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited, initiating a downstream signaling cascade.[6][7][8] this compound has been observed to suppress the expression of MyD88.[9]

This upstream inhibition prevents the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[10][11] By preventing IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus.[12][13][14] Consequently, the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, is significantly reduced.[10][15][16]

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on the NF-κB pathway has been quantified in various experimental models. The following tables summarize the dose-dependent effects of this compound on key components and products of the NF-κB signaling pathway.

Cell Line/Model Stimulus This compound Concentration Effect on NF-κB Pathway Component Quantitative Change Reference
BV-2 MicrogliaLPS2.5 µMIκBα expression16.02% increase[6][8]
BV-2 MicrogliaLPS7.5 µMIκBα expression31.86% increase[6][8]
BV-2 MicrogliaLPS22.5 µMIκBα expression109.81% increase[6][8]
RAW264.7 CellsLPS (1 µg/mL)12.5 - 50 µMDose-dependent attenuation of MyD88/NF-κB p65 activationNot specified[3]
Chicken LiverLPS50, 100, 200 mg/kg BWSuppression of NF-κB pathway via TLR4Not specified[17]
HBE16 Airway Epithelial CellsLPS (10 µg/ml)Not specifiedDownregulation of phospho-IKKα/β and phospho-NF-κB p65Not specified[10]
Type II PneumocytesCigarette Smoke Extract (CSE)5, 10, 20 µmolDose-dependent inhibition of NF-κB activationNot specified[1]
Cell Line/Model Stimulus This compound Concentration Effect on Pro-inflammatory Mediators Quantitative Change Reference
BV-2 MicrogliaLPS1.5 - 22.5 µMDose-dependent reduction of NO, iNOS, IL-1β, COX-2, PGE2Not specified[6][8]
RAW264.7 CellsLPS (1 µg/mL)12.5 - 50 µMDose-dependent attenuation of NO and IL-6 secretionNot specified[3]
HBE16 Airway Epithelial CellsLPS (10 µg/ml)Not specifiedSignificant inhibition of IL-6, IL-8, and TNF-α secretion and mRNA expressionNot specified[10]
Cow Mammary Epithelial CellsLPS (10µg/mL)10µg/mLSignificant reduction in cellular inflammatory responsesNot specified[15]
Chicken LiverLPS50, 100, 200 mg/kg BWSuppression of iNOS, IL-1β, COX-2, TNF-α, and IL-6 expressionNot specified[17]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment
  • Cell Lines: RAW264.7 (murine macrophages), BV-2 (murine microglia), HBE16 (human bronchial epithelial cells), or other relevant cell types are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Pre-treatment: Cells are typically pre-treated with varying concentrations of this compound (e.g., 5-50 µM) for a specified duration (e.g., 2 hours) before stimulation.[3][10]

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is a common stimulus used to activate the TLR4/NF-κB pathway, typically at a concentration of 1-10 µg/mL for 12-24 hours.[3][10][15]

Western Blot Analysis

This technique is used to quantify the protein levels of key components of the NF-κB pathway.

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.[6][8]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., TLR4, MyD88, phospho-IKKα/β, IκBα, phospho-IκBα, NF-κB p65, phospho-NF-κB p65).[6][8][10]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][8]

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

  • Sample Collection: Cell culture supernatants are collected after treatment with this compound and/or LPS.

  • Assay Procedure: The concentrations of cytokines such as TNF-α, IL-6, and IL-1β are determined using commercially available ELISA kits according to the manufacturer's instructions.[10]

  • Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations, and the concentrations in the samples are calculated based on this curve.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of NF-κB target genes.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol reagent), and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA template using a reverse transcription kit.

  • Real-Time PCR: The qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Baicalin_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds This compound This compound This compound->TLR4 inhibits MyD88 MyD88 This compound->MyD88 inhibits IKK IKK Complex This compound->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Inflammation Inflammation Pro-inflammatory Genes->Inflammation leads to TLR4->MyD88 activates MyD88->IKK activates IkBa_p p-IκBα IKK->IkBa_p phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa_p->NFkB_p65_p50 releases Degradation Degradation IkBa_p->Degradation Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Nucleus->Pro-inflammatory Genes activates transcription of

Caption: this compound's inhibitory effects on the LPS-induced NF-κB signaling pathway.

Western_Blot_Workflow start Cell Treatment (this compound & LPS) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer PVDF Membrane Transfer sds->transfer block Blocking (5% Milk/BSA) transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect analyze Densitometry Analysis detect->analyze

References

Baicalin: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalin, a major flavonoid compound extracted from the root of Scutellaria baicalensis Georgi, has been a cornerstone of traditional medicine for centuries. Modern pharmacological research has substantiated its therapeutic potential, attributing many of its benefits to potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth examination of the molecular mechanisms underpinning these effects. We will dissect the key signaling pathways modulated by this compound, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway for antioxidant defense and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in inflammation. This document summarizes quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and utilizes visualizations to clarify complex biological cascades, offering a comprehensive resource for researchers in drug discovery and development.

Antioxidant Properties of this compound

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. This compound exhibits significant antioxidant effects through multiple mechanisms.[1][2]

Mechanisms of Antioxidant Action

This compound's antioxidant strategy is twofold: direct scavenging of free radicals and enhancement of endogenous antioxidant systems.

  • Direct Radical Scavenging: The chemical structure of this compound, rich in phenolic hydroxyl groups, allows it to directly donate electrons to neutralize highly reactive free radicals like superoxide anions (·O₂⁻) and diphenylpicrylhydrazyl (DPPH) radicals.[3][4] This direct chemical interaction reduces the immediate oxidative damage to cellular components.

  • Upregulation of Endogenous Antioxidant Enzymes: this compound activates the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[5][6] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various protective genes.[5][7] This leads to increased production of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1).[5][8][9]

  • Reduction of Oxidative Markers: Consequently, this compound treatment has been shown to significantly decrease levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage.[8][9][10]

Quantitative Antioxidant Activity

The following tables summarize the quantitative data on this compound's antioxidant efficacy from various studies.

Table 1: In Vitro Radical Scavenging Activity of this compound

Assay TypeIC50 Value (μg/mL)Model SystemReference
DPPH Radical Scavenging16.4Chemical Assay[4]
DPPH Radical Scavenging7.48Chemical Assay[11]
Superoxide Anion ScavengingDose-dependentChemical Assay[3]
Nitric Oxide (NO) Scavenging9.73Chemical Assay[11]

Table 2: Effect of this compound on Antioxidant Enzymes and Oxidative Stress Markers

Model SystemThis compound Dose/ConcentrationEffectReference
Diabetic Nephropathy Rat Model30–120 mg/kgIncreased SOD, CAT, GSH-Px; Decreased MDA[9]
Nonalcoholic Fatty Liver Disease (NAFLD) 3D Model< 100 μMIncreased SOD, Glutathione; Decreased ROS, MDA[3][8][12]
Chronic Unpredictable Mild Stress (CUMS) Rat ModelNot specifiedIncreased SOD; Decreased MDA[10]
Severe Acute Pancreatitis Rat ModelHigh-doseIncreased SOD, GSH-Px; Decreased MDA[13]
Visualization: Nrf2/ARE Signaling Pathway

The diagram below illustrates the activation of the Nrf2 antioxidant pathway by this compound. Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 promotes dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces nrf2_c Nrf2 keap1_nrf2->nrf2_c releases nrf2_n Nrf2 nrf2_c->nrf2_n Translocation are ARE (Antioxidant Response Element) nrf2_n->are binds antioxidant_genes Transcription of Antioxidant Genes (HO-1, SOD, CAT) are->antioxidant_genes activates

Caption: this compound-mediated activation of the Nrf2/ARE antioxidant pathway.

Key Experimental Protocols
  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in ethanol (e.g., 0.1260 mg/mL).[4]

    • Add various concentrations of this compound to test tubes.

    • Add the DPPH solution to each tube and dilute with ethanol to a final volume.

    • Incubate the mixture in the dark at room temperature for 20-30 minutes.

    • Measure the absorbance at a characteristic wavelength (e.g., 517 nm) using a spectrophotometer.

    • Calculate the scavenging activity percentage and determine the IC50 value. Ascorbic acid or BHT are often used as positive controls.[4]

  • Measurement of MDA, SOD, and GSH-Px in Tissue:

    • Homogenize tissue samples in an appropriate buffer on ice.

    • Centrifuge the homogenate to obtain the supernatant.

    • Use commercially available assay kits to measure the levels of MDA (often via the thiobarbituric acid reactive substances method), SOD activity (often via the WST-1 method), and GSH-Px activity according to the manufacturer's instructions.

    • Protein concentration of the supernatant is determined (e.g., by BCA assay) to normalize the results.

Anti-inflammatory Properties of this compound

Chronic inflammation is a driver of many diseases. This compound exerts robust anti-inflammatory effects by modulating key signaling pathways that regulate the expression of inflammatory mediators.[9][14]

Mechanisms of Anti-inflammatory Action
  • Inhibition of the NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. This compound inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[15][16] This action keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby blocking the transcription of pro-inflammatory genes.[15][16][17]

  • Modulation of MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) family (including p38, ERK, and JNK) plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. This compound has been shown to suppress the phosphorylation of p38, ERK, and JNK, thus inhibiting the downstream activation of inflammatory processes.[18][19]

  • Suppression of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, this compound effectively reduces the production and expression of a wide range of pro-inflammatory cytokines and enzymes. These include Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-1β, IL-6, IL-8, IL-17), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][9][20][21]

  • Inhibition of the NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of IL-1β and IL-18, potent pro-inflammatory cytokines.[9][22]

Quantitative Anti-inflammatory Activity

The following tables summarize quantitative data on this compound's anti-inflammatory effects.

Table 3: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production

Model SystemThis compound Dose/ConcentrationEffectReference
LPS-induced RAW 264.7 Macrophages0.1-1.0 µmol/LDecreased TNF-α, IL-1β, IL-6, COX-2, iNOS[23]
LPS-induced RAW 264.7 Macrophages60, 90, 120 μg/mLDecreased TNF-α, IL-1β, IL-6[24]
LPS-induced BV-2 Microglia2.5, 7.5, 22.5 μMDecreased NO, iNOS, IL-1β, COX-2, PGE2[18]
LPS-induced ALI Rat Model50, 100 mg/kg/dDecreased CXCL1, IL-6, IL-1β, TNF-α in BALF and serum[25]
Adjuvant-Induced Arthritis Mouse Model100 mg/kg/dInhibited splenic Th17 cell population expansion by ~40%; Reduced IL-6, TNF-α, ICAM-1, VCAM-1[1][26]
CCl₄-induced Liver Fibrosis Rat Model70 mg/kg/dDecreased IL-6, TNF-α; Increased IL-10[1]
TNF-α-stimulated HaCaT Keratinocytes6.25, 12.5, 25 μMSignificantly inhibited expression of inflammatory cytokines[27]

Table 4: Effect of this compound on Inflammatory Signaling Pathways

Model SystemThis compound Dose/ConcentrationEffectReference
TNF-α-stimulated HeLa CellsDose-dependentInhibited IκBα phosphorylation and degradation[15][16]
LPS-induced BV-2 Microglia2.5, 7.5, 22.5 μMSuppressed phosphorylation of ERK, JNK, and p38 MAPK[18]
Osteoarthritis ChondrocytesDose-dependentInhibited activation of JNK, ERK, and p38 MAPK cascades[28]
LPS-induced Chicken Liver50, 100, 200 mg/kgSuppressed NF-κB pathway through TLR4 receptor[1]
Visualizations: Key Anti-inflammatory Pathways

The diagrams below illustrate the primary signaling cascades involved in inflammation and the points at which this compound intervenes.

NFkB_Pathway lps LPS / TNF-α tlr4 TLR4 lps->tlr4 activates ikb_p65 IκB-p65/p50 (Inactive NF-κB) tlr4->ikb_p65 activates IKK ikb_p p-IκB ikb_p65->ikb_p phosphorylation & degradation p65_p50 p65/p50 (Active NF-κB) ikb_p->p65_p50 releases nucleus Nucleus p65_p50->nucleus Translocation This compound This compound This compound->ikb_p Inhibits genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes activates

Caption: this compound's inhibition of the canonical NF-κB signaling pathway.

MAPK_Pathway cluster_mapk MAPK Cascade stimuli Inflammatory Stimuli (e.g., LPS) p38 p38 stimuli->p38 activates jnk JNK stimuli->jnk activates erk ERK stimuli->erk activates This compound This compound p_p38 p-p38 This compound->p_p38 Inhibits Phosphorylation p_jnk p-JNK This compound->p_jnk Inhibits Phosphorylation p_erk p-ERK This compound->p_erk Inhibits Phosphorylation p38->p_p38 jnk->p_jnk erk->p_erk response Inflammatory Response (Cytokine Production) p_p38->response p_jnk->response p_erk->response

Caption: this compound's modulation of the MAPK signaling pathways.

Key Experimental Protocols
  • LPS-induced Inflammation in RAW 264.7 Macrophages:

    • Culture RAW 264.7 cells in 24-well or 96-well plates until they reach appropriate confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 60, 90, 120 µg/mL) for a specified time (e.g., 1 hour).[24]

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1-4 µg/mL) for a duration sufficient to induce an inflammatory response (e.g., 18-24 hours).[24]

    • Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6) using ELISA kits.

    • Lyse the cells to extract protein for Western blot analysis of signaling pathway components (e.g., p-p65, p-IκBα, p-p38).

  • Western Blot Analysis for Signaling Proteins:

    • After experimental treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with non-fat milk or BSA.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, total-p38, phospho-p65) overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis is used to quantify protein expression relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates a multi-pronged therapeutic potential rooted in its potent antioxidant and anti-inflammatory activities. It effectively mitigates oxidative stress by directly scavenging free radicals and by activating the Nrf2 pathway to bolster endogenous antioxidant defenses. Concurrently, it suppresses inflammation by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways, leading to a significant reduction in the expression of inflammatory cytokines, chemokines, and enzymes. The comprehensive data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics targeting a wide array of diseases where oxidative stress and inflammation are key pathological drivers. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for human diseases.

References

A Technical Guide to the Anticancer Properties of Baicalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the anticancer properties of baicalin, a flavonoid derived from the root of Scutellaria baicalensis. This compound has garnered significant interest in oncology for its multimodal action against various cancers.[1] This guide synthesizes preclinical evidence, focusing on its mechanisms of action, effects on key signaling pathways, and quantitative efficacy, while also providing standardized protocols for its investigation.

Core Anticancer Mechanisms of this compound

This compound exerts its antitumor effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting tumor growth and spread by blocking the formation of new blood vessels (angiogenesis) and cancer cell migration (metastasis).[2][3]

1.1 Induction of Apoptosis

This compound is a potent inducer of apoptosis in numerous cancer cell lines.[1][4] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Mechanistically, this compound alters the ratio of pro-apoptotic to anti-apoptotic proteins, specifically upregulating Bax and downregulating Bcl-2.[5][6][7] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of executioner proteins, including caspase-9 and caspase-3, which dismantle the cell.[6][7][8][9]

1.2 Cell Cycle Arrest

A key feature of cancer is uncontrolled cell proliferation. This compound intervenes in this process by inducing cell cycle arrest, effectively pausing the division of cancer cells.[10] It can halt progression at various checkpoints, including G0/G1, S, and G2/M phases, depending on the cancer type and dosage.[5][7][11] This is achieved by modulating the expression and activity of key cell cycle regulators, such as cyclins (e.g., Cyclin D1, Cyclin E1, Cyclin B1) and cyclin-dependent kinases (CDKs), and upregulating CDK inhibitors like p21 and p27.[7][10][12]

1.3 Inhibition of Angiogenesis

Tumor growth beyond a minimal size is dependent on angiogenesis, the formation of new blood vessels to supply nutrients and oxygen. This compound and its aglycone, baicalein, are potent inhibitors of angiogenesis.[13][14] They have been shown to reduce the expression of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[8][15] By suppressing endothelial cell proliferation, migration, and tube formation, this compound disrupts the development of the tumor vasculature, thereby starving the tumor and inhibiting its growth.[14][16][17]

1.4 Inhibition of Metastasis

Metastasis is the primary cause of mortality in cancer patients.[18][19] this compound has demonstrated significant anti-metastatic potential by inhibiting the migration and invasion of highly aggressive cancer cells.[18][19] One of the key mechanisms is the reversal of the epithelial-to-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties.[18][19] this compound achieves this by upregulating epithelial markers (like E-cadherin) and downregulating mesenchymal markers (like N-cadherin and Vimentin), often through pathways such as Wnt/β-catenin.[18][19][20] It also suppresses the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[20]

Modulation of Key Signaling Pathways

This compound's anticancer effects are orchestrated through its interaction with a complex network of intracellular signaling pathways that govern cell survival, proliferation, and death.

2.1 PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound is a known inhibitor of this pathway.[8][21] By suppressing the phosphorylation (activation) of Akt and downstream targets like mTOR, this compound promotes apoptosis and autophagy while inhibiting cell growth.[15][22] This inhibitory action is a central mechanism of its therapeutic effect in various cancers, including breast and hepatic cancer.[22]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt

Caption: this compound inhibits the PI3K/Akt/mTOR survival pathway.

2.2 MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are crucial for transmitting extracellular signals to regulate cell proliferation and differentiation. In many cancers, this pathway is dysregulated. This compound has been shown to modulate the MAPK/ERK pathway, often leading to apoptosis.[5] For instance, in breast cancer cells, the combination of this compound and baicalein was found to induce apoptosis via the ERK/p38 MAPK pathway.[9] It can inhibit the phosphorylation of key kinases like MEK1 and ERK1/2, which in turn suppresses metastasis-related proteins like MMP-2/9.[10]

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Mitogens) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response This compound This compound This compound->MEK This compound->ERK

Caption: this compound's inhibitory effect on the MAPK/ERK signaling cascade.

2.3 Other Key Pathways

This compound also interacts with several other critical cancer-related pathways:

  • NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and immunity, thereby reducing cancer-related inflammation and promoting apoptosis.[15][20][22][23]

  • Wnt/β-catenin Pathway: In breast cancer, this compound has been shown to suppress metastasis by targeting β-catenin signaling, which is crucial for EMT.[3][18][20]

  • STAT3 Pathway: this compound can inhibit the phosphorylation and transcriptional activity of STAT3, an oncogenic protein that is constitutively active in many cancers.[15]

Quantitative Data Summary

The efficacy of this compound and its aglycone, baicalein, varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Table 1: IC50 Values of this compound and Baicalein in Various Cancer Cell Lines

CompoundCancer TypeCell LineIC50 Value (µM)Duration (h)Reference(s)
BaicaleinBreastMCF-795 ± 4.8 / 85.07 ± 1.2624[24]
This compoundBreastMCF-7250 ± 10.524[24]
BaicaleinBreastMDA-MB-23195-[25]
This compoundBreastMDA-MB-231167-[25]
This compoundBreast (TNBC)MDA-MB-23128.54 / 23.05 / 17.3524 / 48 / 72[26]
BaicaleinProstatePC-320 - 40-[15]
BaicaleinProstateDU14520 - 40-[15]
BaicaleinColorectalHT2949.77 / 34.35 / 16.9124 / 48 / 72[27]
BaicaleinColorectalDLD160.49 / 34.70 / 18.7524 / 48 / 72[27]

Table 2: Summary of this compound's Effect on Key Regulatory Proteins

Protein TargetEffect of this compound TreatmentAssociated MechanismReference(s)
BaxUpregulationApoptosis Induction[5][6][7][9]
Bcl-2DownregulationApoptosis Induction[5][6][7][9]
Caspase-3, -9Activation / CleavageApoptosis Execution[5][6][7][8][9]
Cyclin D1, B1, E1DownregulationCell Cycle Arrest[5][7][12]
p21, p27UpregulationCell Cycle Arrest[27]
VEGFDownregulationAnti-Angiogenesis[8][15]
MMP-2, MMP-9DownregulationAnti-Metastasis[5][20]
E-cadherinUpregulationEMT Reversal[18]
Vimentin, N-cadherinDownregulationEMT Reversal[5][15][18]
p-Akt, p-mTORDownregulationSurvival Pathway Inhibition[10][15][22][28]
β-cateninDownregulationWnt Pathway Inhibition[18][19]

Detailed Experimental Protocols

The following are standardized methodologies for key experiments cited in this compound research.

4.1 Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

4.2 Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

  • Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V/PI negative, early apoptotic are Annexin V positive/PI negative, and late apoptotic/necrotic are Annexin V/PI positive.

4.3 Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[11]

  • Cell Treatment & Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[11]

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Cancer Cell Line Culture Cell Culture & Seeding Start->Culture Treatment Treatment with This compound (Dose-Response) Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability 24-72h Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis 48h CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle 48h Migration Migration/Invasion (Wound-Healing) Treatment->Migration 24-48h Protein Protein Expression (Western Blot) Treatment->Protein 48h Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis CellCycle->Analysis Migration->Analysis Protein->Analysis End Conclusion: Mechanism of Action Analysis->End

References

Methodological & Application

Baicalin experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Baicalin in Cell Culture

Introduction

This compound, a major flavonoid compound extracted from the dried root of Scutellaria baicalensis, is a widely studied bioactive molecule in biomedical research.[1] Known for its extensive pharmacological properties, this compound and its aglycone, baicalein, have demonstrated significant anti-inflammatory, antioxidant, and anti-cancer effects in a multitude of in vitro and in vivo models.[2][3] These compounds modulate numerous cellular processes, including cell proliferation, apoptosis, autophagy, and cell cycle progression by targeting key signaling pathways.[4][5] This document provides a comprehensive overview of experimental protocols and quantitative data for the application of this compound in cell culture, intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Effects of this compound

The biological activity of this compound and baicalein is often cell-type specific and dependent on concentration and duration of exposure. The following tables summarize quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound and Baicalein in Various Cell Lines

Compound Cell Line Cell Type IC50 Value Exposure Time Reference
This compound MCF-7 Human Breast Cancer 250 ± 10.5 µM 24 h [6]
Baicalein MCF-7 Human Breast Cancer 95 ± 4.8 µM 24 h [6]
Baicalein PC-3 Human Prostate Cancer 20 - 40 µM Not Specified [7]
Baicalein DU145 Human Prostate Cancer 20 - 40 µM Not Specified [7]
This compound LNCaP Human Prostate Cancer 60.8 ± 3.2 µM 72 h [8]
Baicalein LNCaP Human Prostate Cancer 29.8 ± 2.2 µM 72 h [8]
This compound H1299 & H1650 Human Lung Cancer 50 - 100 µg/mL 24 - 72 h [9][10]
Baicalein AGS Human Gastric Cancer ~30 µM 48 h [11]
This compound HT-29 Human Colon Cancer ~150 µM 48 h [12]
This compound CNE-2R Human Nasopharyngeal Carcinoma 16.68 µg/mL (~37.4 µM) 24 h [13]
This compound HUVEC-ST Human Endothelial Cells 167 ± 6.7 µM 24 h [6]

| Baicalein | HUVEC-ST | Human Endothelial Cells | 115 ± 2.6 µM | 24 h |[6] |

Table 2: Effect of this compound and Baicalein on Cell Cycle Progression

Compound Cell Line Effect Reference
This compound H1299 & H1650 G1/S Phase Arrest [9][10]
Baicalein AGS G0/G1 Phase Arrest, decrease in S Phase [11]
Baicalein 6133 MPL W515L G1 Phase Arrest, decrease in S Phase [14]
This compound (100 µM) LNCaP Increase in G1 Phase population [8]
Baicalein (50 µM) LNCaP Increase in G1 Phase population [8]

| Baicalein (50 µM) | SKOV-3 | G2/M Phase Arrest |[15] |

Table 3: Induction of Apoptosis by this compound and Baicalein

Compound Cell Line Treatment Apoptotic Cell Population Reference
This compound MCF-7 IC50 concentration for 24 h ~20% (Annexin V+/PI-) [6]
Baicalein MCF-7 IC50 concentration for 24 h ~20% (Annexin V+/PI-) [6]
This compound CNE-2R Dose-dependent (up to 40 µg/mL) Up to 49.12% (from 6.51% control) [13]
This compound SW1990 40-160 µM for 48 h Dose-dependent increase [16]

| this compound | H1299 & H1650 | 50-100 µg/mL | Significant dose-dependent increase |[9][10] |

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating a range of signaling cascades. Its anti-cancer and anti-inflammatory properties are often attributed to the inhibition of pro-survival and pro-inflammatory pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells, leading to reduced proliferation and induction of apoptosis and autophagy.[9][17] Downregulation of this pathway by this compound can suppress the expression of anti-apoptotic proteins like Bcl-2 and inhibit cell cycle progression.[9][10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Akt Akt This compound->Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_IkB NF-κB IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IKK DNA DNA NFkB_nuc->DNA Inflammation Inflammatory Gene Expression (TNF-α, IL-6) DNA->Inflammation LPS Inflammatory Stimuli (e.g., TNF-α, LPS) LPS->IKK Activates This compound This compound This compound->IKK Inhibits Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Culture 1. Cell Culture (Seed cells in plates) Treat 2. This compound Treatment (Varying concentrations & times) Culture->Treat Viability Cell Viability (MTT Assay) Treat->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treat->Apoptosis CellCycle Cell Cycle (PI Staining) Treat->CellCycle Spectro Spectrophotometry (OD Reading) Viability->Spectro Flow Flow Cytometry Apoptosis->Flow CellCycle->Flow Data 4. Data Analysis (IC50, % Apoptosis, % Cell Cycle) Spectro->Data Flow->Data

References

Application Notes and Protocols for In Vivo Studies of Baicalin in Animal Models of MCAO and Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baicalin, a flavonoid compound extracted from the root of Scutellaria baicalensis, has demonstrated significant therapeutic potential in preclinical studies for various conditions, including cerebral ischemia and diabetes. These application notes provide a comprehensive overview of the use of this compound in animal models of Middle Cerebral Artery Occlusion (MCAO), a common model for ischemic stroke, and in models of diabetes. The provided protocols and data are intended to guide researchers in designing and conducting their own in vivo studies to evaluate the efficacy and mechanisms of this compound.

This compound in Middle Cerebral Artery Occlusion (MCAO) Animal Models

This compound has been shown to exert neuroprotective effects in animal models of stroke by mitigating oxidative stress, apoptosis, and inflammation.[1][2]

Quantitative Data Summary
ParameterAnimal ModelTreatment GroupResultReference
Neurological Deficit Score Rats (MCAO)This compound (100 mg/kg, i.p.)Significantly alleviated neurological deficits[1]
Reactive Oxygen Species (ROS) Levels Rats (MCAO)Vehicle + MCAO3.65 ± 0.19 pmol/mg protein[1]
This compound (100 mg/kg) + MCAO2.63 ± 0.16 pmol/mg protein[1]
Lipid Peroxidation (MDA) Levels Rats (MCAO)Vehicle + MCAO3.18 ± 0.31 pmol/mg protein[1]
This compound (100 mg/kg) + MCAO2.46 ± 0.11 pmol/mg protein[1]
Infarct Volume Reduction Rats (MCAO)This compound (15 mg/kg) at 0h post-MCAO68.94% reduction[3]
This compound (15 mg/kg) at 2h post-MCAO66.3% reduction[3]
This compound (15 mg/kg) at 4h post-MCAO32.6% reduction[3]
Experimental Protocols

1. Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of transient focal cerebral ischemia in rats.

  • Animals: Male Sprague-Dawley rats (230–250 g).

  • Anesthesia: Anesthetize rats with 4% isoflurane in a mixture of 70% N₂O and 30% O₂. Maintain anesthesia with 1.5-2% isoflurane.

  • Surgical Procedure:

    • Place the rat in a supine position and make a midline cervical incision.

    • Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen.

    • Gently advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 1.5 or 2 hours), withdraw the filament to allow reperfusion.[3][4]

    • Suture the incision and allow the animal to recover.

2. This compound Administration

  • Preparation: Dissolve this compound in a suitable vehicle, such as saline or PBS.[1][3]

  • Dosage and Route: Administer this compound intraperitoneally (i.p.) or intravenously (i.v.). A common dose is 100 mg/kg.[1][4]

  • Timing: this compound can be administered immediately after MCAO surgery or at different time points post-occlusion to investigate the therapeutic window.[1][3][4]

3. Neurological Deficit Assessment

  • Perform neurobehavioral tests 24 hours after MCAO.[1] A common scoring system is as follows:

    • 0: No neurological deficit.

    • 1: Failure to extend the left forepaw fully.

    • 2: Circling to the left.

    • 3: Falling to the left.

    • 4: No spontaneous walking with a depressed level of consciousness.

4. Measurement of Oxidative Stress Markers

  • Sample Preparation: Homogenize brain tissue from the ischemic hemisphere.

  • ROS Assay: Use a 2',7'-dichlorodihydrofluorescein (DCF) assay to quantify ROS levels.[1]

  • Lipid Peroxidation Assay: Measure malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay.[1]

Signaling Pathways and Visualization

This compound's neuroprotective effects in MCAO are mediated through the inhibition of inflammatory and apoptotic pathways. One key mechanism is the suppression of the Toll-like receptor (TLR) signaling pathway, which reduces the expression of downstream inflammatory mediators.[5][6]

baicalin_mcao_pathway Ischemia Cerebral Ischemia (MCAO) TLR2_4 TLR2/4 Ischemia->TLR2_4 Bax Bax Ischemia->Bax Bcl2 Bcl-2 Ischemia->Bcl2 NFkB NF-κB TLR2_4->NFkB iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 TNFa_IL1b TNF-α, IL-1β NFkB->TNFa_IL1b Inflammation Neuroinflammation iNOS_COX2->Inflammation TNFa_IL1b->Inflammation This compound This compound This compound->TLR2_4 This compound->NFkB This compound->Bax This compound->Bcl2 Caspase3 Caspase-3 This compound->Caspase3 Apoptosis Apoptosis Bax->Caspase3 Bcl2->Caspase3 Caspase3->Apoptosis

Caption: this compound's neuroprotective mechanism in MCAO.

This compound in Diabetes Animal Models

In various rodent models of diabetes, this compound has been found to exert anti-diabetic effects by improving insulin sensitivity, preserving pancreatic β-cell function, and reducing diabetes-related complications.[7][8]

Quantitative Data Summary
ParameterAnimal ModelTreatment GroupResultReference
Non-fasting Blood Glucose STZ-induced obese diabetic miceHF + STZ~450 mg/dL[9][10]
HF + STZ + Baicalein (0.25 g/kg diet)~350 mg/dL[9][10]
HF + STZ + Baicalein (0.5 g/kg diet)~250 mg/dL[9][10]
Body Weight STZ-induced obese diabetic miceHF + STZSignificant loss[9][10]
HF + STZ + Baicalein (0.25 & 0.5 g/kg diet)Ameliorated loss[9][10]
Blood Glucose STZ-induced diabetic ratsDiabetic Control594.25 ± 2.98 mg/dL[11]
Baicalein (2 mg/kg)Significantly reversed[11]
Baicalein (4 mg/kg)Significantly reversed[11]
Experimental Protocols

1. Streptozotocin (STZ)-Induced Diabetes Model

This protocol describes the induction of type 1-like diabetes in rats.

  • Animals: Male Wistar rats.

  • Induction:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).

    • Administer a single intraperitoneal injection of STZ (e.g., 40 mg/kg body weight).[12]

    • Confirm diabetes by measuring blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 230 mg/dL are considered diabetic.[12]

2. High-Fat Diet (HFD) and STZ-Induced Type 2 Diabetes Model

This protocol is used to create a model that mimics type 2 diabetes.

  • Animals: Male C57BL/6 mice (8 months old).[9]

  • Induction:

    • Feed mice a high-fat diet (e.g., 58 kcal% fat) for 4 weeks.[9]

    • After 4 weeks, administer low doses of STZ (e.g., 40 mg/kg) intraperitoneally for 3 consecutive days.[9]

    • Continue the high-fat diet for the duration of the study.

    • Monitor non-fasting blood glucose to assess the onset of hyperglycemia (>250 mg/dL).[9]

3. This compound Administration

  • Preparation: For oral administration, this compound can be mixed with the diet or dissolved in a vehicle like dimethyl sulfoxide (DMSO).[9][12]

  • Dosage and Route:

    • Dietary administration: 0.25 g or 0.5 g this compound/kg of diet.[9]

    • Oral gavage: 50 mg/kg/day.[12]

  • Duration: Treatment duration can vary, for instance, 45 days.[12]

4. Glucose and Insulin Tolerance Tests

  • Glucose Tolerance Test (GTT):

    • Fast the animals overnight.

    • Administer a glucose solution (e.g., 2 g/kg) intraperitoneally.

    • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast the animals for a shorter period (e.g., 4-6 hours).

    • Administer human insulin (e.g., 0.75 U/kg) intraperitoneally.

    • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

Signaling Pathways and Visualization

This compound's anti-diabetic effects are partly attributed to the activation of the PI3K/Akt signaling pathway, which enhances insulin signaling and glucose uptake.[11][13]

baicalin_diabetes_pathway Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR PI3K PI3K InsulinR->PI3K Akt Akt/PKB PI3K->Akt GSK3b GSK3β Akt->GSK3b GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake This compound This compound This compound->PI3K This compound->Akt InsulinResistance Insulin Resistance InsulinResistance->InsulinR

Caption: this compound's effect on the insulin signaling pathway.

Experimental Workflow Visualization

experimental_workflow cluster_mcao MCAO Study cluster_diabetes Diabetes Study MCAO_Induction Induce MCAO in Rodents Baicalin_Admin_MCAO Administer this compound or Vehicle MCAO_Induction->Baicalin_Admin_MCAO Neuro_Assess Neurological Assessment Baicalin_Admin_MCAO->Neuro_Assess Tissue_Harvest_MCAO Harvest Brain Tissue Neuro_Assess->Tissue_Harvest_MCAO Biochem_Analysis_MCAO Biochemical Analysis (ROS, MDA, etc.) Tissue_Harvest_MCAO->Biochem_Analysis_MCAO Histo_Analysis_MCAO Histological Analysis (Infarct Volume) Tissue_Harvest_MCAO->Histo_Analysis_MCAO Diabetes_Induction Induce Diabetes (STZ or HFD+STZ) Baicalin_Admin_Diabetes Administer this compound or Vehicle Diabetes_Induction->Baicalin_Admin_Diabetes Metabolic_Tests Metabolic Tests (GTT, ITT) Baicalin_Admin_Diabetes->Metabolic_Tests Tissue_Harvest_Diabetes Harvest Pancreas/Liver Baicalin_Admin_Diabetes->Tissue_Harvest_Diabetes Blood_Collection Collect Blood Samples Metabolic_Tests->Blood_Collection Biochem_Analysis_Diabetes Biochemical Analysis (Glucose, Insulin) Blood_Collection->Biochem_Analysis_Diabetes

References

Application Notes and Protocols for Baicalin Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of oral and intraperitoneal administration of baicalin in mice, including detailed protocols, comparative data on dosages and their effects, and insights into the relevant signaling pathways.

Introduction

This compound, a major flavonoid component isolated from the root of Scutellaria baicalensis, has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] The choice of administration route in preclinical murine models is critical and significantly impacts the compound's bioavailability, pharmacokinetics, and, consequently, its therapeutic efficacy. This document outlines the protocols and considerations for two common administration routes: oral gavage and intraperitoneal injection.

Oral administration of this compound is often hindered by its poor water solubility and low oral bioavailability.[1] After oral ingestion, this compound is metabolized to its aglycone, baicalein, by intestinal microbiota. Baicalein is then absorbed and can be converted back to this compound in the liver.[2] This extensive metabolism contributes to its limited systemic availability. In contrast, intraperitoneal injection bypasses the gastrointestinal tract and first-pass metabolism, leading to more direct and rapid systemic exposure.

Quantitative Data Summary

The following tables summarize typical dosages of this compound administered orally and intraperitoneally in mice for various experimental models.

Table 1: Oral Administration of this compound in Mice
IndicationDosage (mg/kg/day)DurationObserved Effects
Neuroprotection (MPTP-induced)200 mg/kg/day1 weekExerted preventive effects against neurotoxicity.[3]
Food Allergy20 mg/kg (Baicalein)Not specifiedAlleviated signs of anaphylaxis and diarrhea.[3]
Liver Injury (CCl4-induced)80 mg/kg/day (Baicalein)4 daysAmeliorated acute liver injury by suppressing inflammatory cytokines.[3]
Liver Fibrosis (CCl4-induced)40 and 80 mg/kg/day (Baicalein)10 weeksAlleviated liver fibrosis in rats.[3]
Table 2: Intraperitoneal Administration of this compound in Mice
IndicationDosage (mg/kg/day)DurationObserved Effects
Pulmonary Fibrosis120 mg/kg/day28 daysReduced collagen deposition and lung coefficient.[2][3]
Pulmonary Artery Hypertension30 mg/kgSingle doseAmeliorated heart dysfunction.[3]
Neuroinflammation (EAE model)100 mg/kg/day20 daysAmeliorated disease severity by reducing immune cell infiltration.[3]
Liver Fibrosis (CCl4-induced)70 mg/kg/day56 daysReduced liver index and collagen deposition in rats.[3]
Obesity (High-fat diet)80 mg/kg/dayNot specifiedReduced body weight and serum cholesterol in rats.[3]
Depression-like Behavior (LPS-induced)3 mg/kgSingle doseAttenuated depression-like behavior by suppressing neuroinflammation.[4]
Liver Injury (Acetaminophen-induced)30 mg/kgSingle doseAttenuated liver injury.[3]
Peritoneal Fibrosis10, 20, and 50 mg/kg (Baicalein)6 weeksAttenuated peritoneal fibrosis.[5]

Experimental Protocols

Protocol for Oral Administration (Gavage)

This protocol describes the preparation and administration of this compound via oral gavage in mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water, corn oil)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Weighing scale

  • pH meter (optional)

  • Animal gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • 70% ethanol for disinfection

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved. Other vehicles like corn oil can also be used.[6]

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to aid in suspension.

    • Gradually add the vehicle to the this compound powder while triturating or homogenizing to form a uniform suspension. A common concentration for administration is 10-20 mg/mL.

    • Continuously stir the suspension on a magnetic stirrer to maintain uniformity.

  • Animal Handling and Administration:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Draw the appropriate volume of the this compound suspension into the syringe fitted with the gavage needle.

    • Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the suspension.

    • Gently remove the gavage needle.

    • Monitor the animal for any signs of distress after administration.

Protocol for Intraperitoneal (IP) Injection

This protocol details the preparation and administration of this compound via intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, Dimethyl sulfoxide (DMSO) followed by dilution in saline)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile filters (0.22 µm) and syringes (optional, for sterilization)

  • Insulin syringes or 1 mL syringes with 25-27 gauge needles

  • 70% ethanol for disinfection

Procedure:

  • This compound Solution Preparation:

    • Due to its poor water solubility, this compound may need to be first dissolved in a small amount of a suitable solvent like DMSO. For example, baicalein has been dissolved in DMSO and then diluted with a 4.25% dextrose solution for IP injection.[5]

    • Calculate the required amount of this compound.

    • Weigh the this compound powder and dissolve it in the minimal necessary volume of the chosen initial solvent.

    • Further dilute the solution with sterile saline to the final desired concentration. The final concentration of the initial solvent (e.g., DMSO) should be kept low (typically <5%) to avoid toxicity.

    • Vortex the solution thoroughly to ensure it is well-mixed.

    • If necessary, sterilize the solution by passing it through a 0.22 µm sterile filter.

  • Animal Handling and Administration:

    • Properly restrain the mouse, exposing the abdomen. The mouse can be placed on a surface or held with its head tilted downwards.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

    • Wipe the injection site with 70% ethanol.

    • Draw the calculated volume of the this compound solution into the syringe.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or fluid is drawn, which would indicate incorrect placement.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways and a general experimental workflow for studying the effects of this compound in mice.

baicalin_signaling_pathways cluster_inflammatory Inflammatory Pathways cluster_cell_survival Cell Survival & Apoptosis This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK Modulates Inflammasome NLRP3 Inflammasome This compound->Inflammasome Inhibits PI3K PI3K This compound->PI3K Modulates TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Key signaling pathways modulated by this compound.

experimental_workflow cluster_treatment Treatment Groups cluster_analysis Downstream Analysis start Start: Disease Model Induction in Mice oral Oral Gavage (this compound Suspension) start->oral ip Intraperitoneal Injection (this compound Solution) start->ip control Vehicle Control start->control monitoring Monitoring (Behavioral, Physiological) oral->monitoring ip->monitoring control->monitoring endpoint Endpoint: Sample Collection (Blood, Tissues) monitoring->endpoint biochemical Biochemical Assays (e.g., ELISA) endpoint->biochemical histology Histopathology endpoint->histology molecular Molecular Analysis (e.g., Western Blot, qPCR) endpoint->molecular results Data Analysis & Interpretation biochemical->results histology->results molecular->results

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Effective Dosage of Baicalin in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosages of Baicalin in various rodent models for different therapeutic applications. The information is intended to guide researchers in designing preclinical studies to evaluate the efficacy of this compound.

I. Introduction to this compound

This compound is a flavonoid glycoside derived from the dried roots of Scutellaria baicalensis Georgi. It has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor effects.[1][2] However, its clinical application is often limited by its poor water solubility and low oral bioavailability, which is reported to be as low as 2.2%.[3][4] Upon oral administration, this compound is extensively metabolized in the intestine to its aglycone, Baicalein, which is more readily absorbed.[5][6] Understanding the effective dosage and appropriate administration route is crucial for preclinical evaluation in rodent models.

II. Data Presentation: Effective Dosages of this compound and Baicalein in Rodent Models

The following tables summarize the effective dosages of this compound and its active metabolite, Baicalein, in various rodent models, categorized by their therapeutic effects.

Table 1: Neuroprotective Effects

CompoundRodent ModelDisease/Injury ModelDosageAdministration RouteDurationKey Outcomes
This compoundRatsMiddle Cerebral Artery Occlusion (MCAO)100 mg/kgIntraperitoneal (i.p.)Single dose post-MCAOReduced neurological deficits, mitigated oxidative stress, and decreased apoptosis.[7]
This compoundGerbilsTransient global cerebral ischemia-reperfusion200 mg/kgNot specifiedNot specifiedIncreased activation of ERK and diminished activation of JNK and p38.[8]
BaicaleinRatsPermanent MCAONot specifiedIntravenous (i.v.)Immediately after ischemiaImproved neurological deficit, reduced brain water content and infarct sizes.[8]
BaicaleinMiceMPTP-induced neurotoxicity280 and 560 mg/kg/dayNot specifiedNot specifiedProtected against neurotoxicity and reduced apoptosis.[5]
BaicaleinRats6-OHDA-induced parkinsonism200 mg/kg/dayNot specified15 daysReduced apoptosis and down-regulated ROS of neurons.[5]

Table 2: Anti-inflammatory and Immunomodulatory Effects

CompoundRodent ModelDisease/Injury ModelDosageAdministration RouteDurationKey Outcomes
This compoundMiceExperimental Autoimmune Encephalomyelitis (EAE)5 and 10 mg/kg/dayIntraperitoneal (i.p.)Not specifiedReduced disease severity, induced IL-4, and suppressed IFN-γ.[5]
This compoundMiceEAE100 mg/kg/dayIntraperitoneal (i.p.)20 daysAmeliorated disease severity by reducing immune cell infiltration.[5]
This compoundMiceAdjuvant-induced arthritis100 mg/kgIntraperitoneal (i.p.)Not specifiedInhibited the expansion of spleen Th17 cells and attenuated arthritic symptoms.[9]
This compoundRatsAdjuvant arthritis200 mg/kgNot specifiedNot specifiedInhibited the expression of TNF-α, IL-6, IL-1, IL-17, COX2, and COX1.[10]
This compoundRatsCarrageenan-induced paw edema50, 100, 200 mg/kgOral (p.o.)Single doseReduced paw edema and decreased levels of inflammatory mediators.
BaicaleinMiceUnilateral Ureteral Obstruction (UUO)50 and 100 mg/kg/dayNot specified7 daysReduced accumulation of collagen and fibronectin.[5]

Table 3: Effects on Metabolic Disorders

CompoundRodent ModelDisease/Injury ModelDosageAdministration RouteDurationKey Outcomes
This compoundRatsHigh-Fat Diet (HFD)80 mg/kg/dayIntraperitoneal (i.p.)Not specifiedReduced body weight and decreased levels of free fatty acids, TNF-α, and serum cholesterol.[5]
This compoundRatsStreptozotocin-induced diabetes120 mg/kgNot specified30 daysAttenuated mitochondrial damage.[5]
This compoundRatsDiabetic Nephropathy50, 100, 200 mg/kgGavage4 weeksImproved renal function and pathology.[11]
BaicaleinMiceType 2 Diabetes (T2D)0.25 and 0.5 g/kg/dayNot specified5 weeksImproved glucose tolerance, blood insulin levels, and hyperglycemia.[5]
BaicaleinMiceHFD-fed400 mg/kg/dayNot specifiedNot specifiedAlleviated inflammation, obesity, hyperglycemia, insulin resistance, and hyperlipidemia.[5]

Table 4: Anti-Cancer Effects

CompoundRodent ModelCancer ModelDosageAdministration RouteDurationKey Outcomes
This compoundNude MiceColon Cancer (HT-29 xenograft)50 and 100 mg/kgIntraperitoneal (i.p.)Daily for 21 daysSignificant inhibitory effect on tumor growth.[12]
This compoundNude MiceLung Cancer20 mg/kgNot specified16 daysSignificantly inhibited tumor volume.[13]
BaicaleinNude MiceColon Cancer (HCT-116 xenograft)30 mg/kgIntraperitoneal (i.p.)Every other day for 4 weeksSignificantly inhibited tumor growth.[14]
BaicaleinNSG MiceColon Cancer (HCT116 xenograft)50 mg/kgIntraperitoneal (i.p.)Every other day for 2 weeksDramatically inhibited tumor growth.[15]

III. Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

1. Animals:

  • Male Sprague-Dawley rats (250-300g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. MCAO Surgery:

  • Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).

  • Perform the MCAO procedure as previously described to induce focal cerebral ischemia.[16]

3. This compound Administration:

  • Prepare this compound solution in a suitable vehicle (e.g., 0.9% saline).

  • Immediately after MCAO surgery, administer this compound (100 mg/kg) or vehicle via intraperitoneal injection.[7]

4. Neurological Deficit Scoring:

  • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).[7]

5. Tissue Collection and Analysis:

  • Following behavioral testing, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Collect brain tissue for histopathological analysis (e.g., TTC staining for infarct volume) and molecular assays (e.g., Western blot for apoptotic proteins like Bcl-2 and Bax, assays for reactive oxygen species).[7]

Protocol 2: Assessment of Anti-inflammatory Effects of this compound in a Mouse Model of Adjuvant-Induced Arthritis

1. Animals:

  • Male BALB/c mice (6-8 weeks old).

  • Acclimatize mice for at least one week before the experiment.

2. Induction of Arthritis:

  • Induce arthritis by injecting complete Freund's adjuvant (CFA) into the footpad of one hind paw.

3. This compound Treatment:

  • Prepare this compound in a vehicle such as 1% carboxymethylcellulose sodium (CMC-Na).

  • Administer this compound (e.g., 100 mg/kg) or vehicle intraperitoneally daily, starting from the day of CFA injection or upon the onset of arthritis symptoms.[9]

4. Evaluation of Arthritis:

  • Monitor paw swelling using a plethysmometer at regular intervals.

  • Score the severity of arthritis based on a visual assessment of erythema and swelling.

5. Sample Collection and Analysis:

  • At the end of the treatment period, collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Isolate spleen for analysis of Th17 cell populations by flow cytometry.[9]

  • Collect joint tissues for histological examination.

Protocol 3: Investigating the Anti-Cancer Efficacy of this compound in a Xenograft Mouse Model

1. Cell Culture:

  • Culture human cancer cells (e.g., HT-29 colon cancer cells) in appropriate media.

2. Xenograft Model Establishment:

  • Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[12]

3. This compound Administration:

  • Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.

  • Administer this compound (e.g., 50 or 100 mg/kg) or vehicle (e.g., 10% DMSO and 90% PBS) intraperitoneally daily.[12]

4. Tumor Growth Measurement:

  • Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume.[12][15]

5. Endpoint Analysis:

  • After the treatment period (e.g., 21 days), euthanize the mice and excise the tumors.

  • Weigh the tumors and process them for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, and Western blotting for relevant signaling proteins.[12]

IV. Visualization of Signaling Pathways and Workflows

Diagram 1: General Experimental Workflow for Evaluating this compound in Rodent Models

G cluster_0 Pre-clinical Evaluation of this compound A Rodent Model Selection (e.g., Rat, Mouse) B Disease/Injury Induction (e.g., MCAO, CFA injection, Tumor xenograft) A->B C Randomization & Grouping B->C D This compound Administration (Dosage, Route, Frequency) C->D E In-life Observations (e.g., Behavior, Tumor size) D->E F Endpoint Sample Collection (Blood, Tissues) E->F G Data Analysis (Histology, Molecular Assays) F->G H Conclusion & Interpretation G->H

Caption: A generalized workflow for preclinical studies of this compound.

G This compound This compound NFkB NFkB This compound->NFkB Inhibition Bax Bax This compound->Bax Inhibition Bcl2 Bcl2 This compound->Bcl2 Upregulation

References

High-performance liquid chromatography (HPLC) for Baicalin analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Baicalin using High-Performance Liquid Chromatography (HPLC). This compound, a major flavonoid extracted from the roots of Scutellaria baicalensis, is known for its various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Accurate and precise analytical methods are therefore essential for quality control, pharmacokinetic studies, and drug development.

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for this compound analysis.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Hypersil C18[2]Diamonsil C18 (4.6 x 150 mm, 5 µm)[3][4]Waters SunFire C18 (4.6 x 150 mm, 5 µm)[5]Thermo Scientific C18 ODS Hypersil (4.6 x 250 mm, 5µm)[6]
Mobile Phase Methanol / 0.04% Phosphoric Acid (46:54)[2][7]Methanol / Water / Phosphoric Acid (47:53:0.2)[3][4]Methanol / 0.10% H₃PO₄ aqueous solution (Gradient)[5]Methanol / 0.2% Acetic Acid (94:6)[6]
Flow Rate 1.0 mL/min[3][5]1.0 mL/min[3][4]1.0 mL/min[5]1.0 mL/min[6]
Detection Wavelength 280 nm[2][7]280 nm[3][4]280 nm[5]279 nm[6]
Column Temperature Not Specified30 °C[3]35 °C[5]Not Specified
Injection Volume Not Specified10 µL[3]5 µL[5]Not Specified

Table 2: Method Validation Parameters for this compound HPLC Analysis

ParameterMethod AMethod BMethod CMethod D
Linearity Range 0.0280 - 4.6700 µg[2][8]0.12 - 1.2 µg[3][4]2.5 - 100 µg/mL[6]20 - 500 ng/mL[9]
Correlation Coefficient (r²) 1.0000[2][8]Not Specified0.9997[6]Not Specified
Limit of Detection (LOD) Not Specified15 ng/mL[1]Not Specified1 ng/mL[9]
Limit of Quantitation (LOQ) Not Specified50 ng/mL[1]Not Specified0.48 µg/mL[9]
Average Recovery (%) 101.22%[2][8]98.6%[3][4]Not SpecifiedNot Specified
Relative Standard Deviation (RSD) (%) 2.54%[2][8]0.78%[3][4]Not SpecifiedNot Specified

II. Experimental Protocols

The following are detailed protocols for the sample preparation and HPLC analysis of this compound.

Protocol 1: Analysis of this compound in Plant Material

This protocol is adapted from methods used for the determination of this compound in Scutellaria baicalensis.[3]

1. Sample Preparation: Extraction a. Accurately weigh 1.0 g of powdered Scutellaria baicalensis root. b. Transfer the powder to a round-bottom flask. c. Add 50 mL of methanol to the flask. d. Perform reflux extraction for 2 hours. e. Allow the extract to cool to room temperature. f. Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.

2. HPLC Analysis a. HPLC System: An Agilent 1100 series HPLC or equivalent, equipped with a UV detector.[5] b. Column: Diamonsil C18 (4.6 x 150 mm, 5 µm).[3][4] c. Mobile Phase: A mixture of methanol, water, and phosphoric acid in a ratio of 47:53:0.2.[3][4] d. Flow Rate: 1.0 mL/min.[3][4] e. Column Temperature: 30 °C.[3] f. Detection Wavelength: 280 nm.[3][4] g. Injection Volume: 10 µL.[3] h. Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution. i. Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Protocol 2: Analysis of this compound in Biological Samples (Plasma)

This protocol outlines a method for determining this compound in plasma, which is crucial for pharmacokinetic studies.

1. Sample Preparation: Solid-Phase Extraction (SPE) [10] a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. To 0.5 mL of plasma, add an internal standard (e.g., 4-nitrobenzoic acid).[8] c. Load the plasma sample onto the conditioned SPE cartridge. d. Wash the cartridge with 1 mL of water to remove interferences. e. Elute this compound with 1 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 200 µL of the mobile phase. h. Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC Analysis a. HPLC System: A system capable of gradient elution with UV detection. b. Column: Hypersil C18 column.[8] c. Mobile Phase: A gradient elution using a mixture of methanol and 0.04% phosphoric acid.[2][7] A starting condition could be a 45:55 (v/v) ratio of methanol to 0.04% phosphoric acid. d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: 277 nm.[8] f. Injection Volume: 20 µL. g. Standard Preparation and Quantification: As described in Protocol 1, using plasma free of this compound to prepare the calibration standards.

III. Visualizations

Experimental Workflow for this compound HPLC Analysis

G Figure 1: General Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (Plant Material or Biological Fluid) extraction Extraction / Purification (e.g., Reflux, SPE) start->extraction filtration Filtration (0.45 or 0.22 µm) extraction->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 280 nm) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Result Reporting quantification->report

Caption: General Workflow for HPLC Analysis of this compound.

Logical Relationship for HPLC Method Validation

G Figure 2: Key Parameters for HPLC Method Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Caption: Key Parameters for HPLC Method Validation.

References

Application Notes and Protocols: Baicalin in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Baicalin, a major flavonoid compound isolated from the root of Scutellaria baicalensis Georgi, has garnered significant attention for its therapeutic potential in a range of diseases, including neurological disorders.[1][2][3] Its neuroprotective properties are attributed to a variety of pharmacological mechanisms, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-excitotoxicity effects.[2][3][4] this compound's ability to cross the blood-brain barrier further enhances its promise as a therapeutic agent for conditions like Alzheimer's disease, Parkinson's disease, ischemic stroke, and spinal cord injury.[5][6] These application notes provide a summary of quantitative data from preclinical studies, detailed protocols for key experimental models, and visualizations of the underlying molecular pathways.

Data Presentation: this compound in Neurological Disorder Models

The following tables summarize the application of this compound across various in vivo and in vitro models of neurological disorders, detailing dosages, administration routes, and key findings.

Table 1: this compound in Alzheimer's Disease (AD) Models

Model TypeSpecies/Cell LineThis compound DosageAdministration RouteTreatment DurationKey Outcomes & Effects
Aβ1-42 InducedICR Mice30, 50, 100 mg/kg/dayOral14 daysAmeliorated memory deficits; attenuated glial cell activation; reduced TNF-α and IL-6 expression.[7]
APP/PS1 TransgenicMice100 mg/kgNot SpecifiedNot SpecifiedAttenuated spatial memory dysfunction; decreased activated microglia and pro-inflammatory cytokines; suppressed NLRP3 inflammasome and TLR4/NF-κB pathways.[8][9]
Aβ-induced Cell ModelBV2 Microglial CellsNot SpecifiedIn vitroNot SpecifiedAttenuated Aβ-mediated inflammatory responses and neuroinflammation-associated neuronal apoptosis.[1][6]
Aβ-treated MiceMice20, 40 mg/kgNot SpecifiedNot SpecifiedAmeliorated memory deficits; reduced neuronal atrophy by inhibiting PDE2 and PDE4.[10]

Table 2: this compound in Parkinson's Disease (PD) Models

Model TypeSpecies/Cell LineThis compound DosageAdministration RouteTreatment DurationKey Outcomes & Effects
6-OHDA InducedRat50, 100, 150 mg/kgNot Specified8 weeksImproved motor function (rotarod and open field tests); increased number of TH-positive neurons; promoted release of monoamine neurotransmitters.[11][12]
6-OHDA InducedPC12 CellsNot SpecifiedIn vitroNot SpecifiedReduced neurotoxicity and cell death.[1][6]
MPTP InducedMiceNot SpecifiedNot SpecifiedNot SpecifiedInhibited pro-inflammatory cytokine expression and reduced oxidative stress.[1][6]
α-syn/MPP+ InducedBV2 CellsNot SpecifiedIn vitroNot SpecifiedInhibited the inflammatory response.[1][6]
Rotenone InducedRatNot SpecifiedNot SpecifiedNot SpecifiedInhibited iron accumulation in the brain and protected dopaminergic neurons.[2]

Table 3: this compound in Ischemic Stroke Models

Model TypeSpecies/Cell LineThis compound DosageAdministration RouteTreatment DurationKey Outcomes & Effects
MCAORat100 mg/kgIntraperitoneal (i.p.)Single dose post-MCAOSignificantly reduced neurological deficits; mitigated ROS accumulation and lipid peroxidation; decreased apoptosis by regulating Bcl-2/Bax ratio and inhibiting caspase-3.[13]
MCAORatNot Specifiedi.p.Post-MCAO (0, 2, 4, 6h)Effective neuroprotective time window within 4 hours post-stroke; decreased brain infarction and improved neurological function.[5][14]
MCAORatNot SpecifiedNot SpecifiedNot SpecifiedReduced infarct volume and improved pathomorphology of injured tissue.[14]
Oxygen-Glucose Deprivation (OGD)Primary Cortical Neurons, PC12, SH-SY5Y cellsNot SpecifiedIn vitroNot SpecifiedProtected neurons from OGD-induced damage and cell death.[3][5]

Table 4: this compound in Spinal Cord Injury (SCI) Models

Model TypeSpecies/Cell LineThis compound DosageAdministration RouteTreatment DurationKey Outcomes & Effects
Compression SCIRat10, 30, 100 mg/kgi.p.Daily post-SCIImproved limb function (BBB score); reduced spinal cord water content and BSCB permeability; decreased oxidative stress, inflammation (TNF-α, NF-κB), and apoptosis (Bax, Caspase-3).[15]
Allen's Impact ModelRatNot Specifiedi.p.Not SpecifiedIncreased BBB locomotor score; reduced BSCB permeability and neuronal apoptosis; activated PI3K/Akt signaling pathway.[16]
General SCIRatLow and High DosesNot SpecifiedNot SpecifiedImproved motor function (BBB and CBS scores); reduced inflammatory cytokines (TNF-α, IL-1β, IL-6).[17]

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating several critical signaling pathways involved in inflammation, apoptosis, and cell survival.

// Invisible edges for layout Cytokines -> Bcl2 [style=invis]; } dot Caption: this compound's multifaceted neuroprotective mechanisms.

// Pathway connections LPS -> TLR4 [label=" Binds"]; TLR4 -> MyD88 [label=" Recruits"]; MyD88 -> IKK [label=" Activates"]; IKK -> IkB [label=" Phosphorylates\n(leading to degradation)"]; IkB -> NFkB_complex [style=dashed, arrowhead=none, label=" Releases"]; NFkB_complex_IkB -> IkB [style=invis]; NFkB_complex_IkB -> NFkB_complex [style=invis]; NFkB_complex -> NFkB_nuc [label=" Translocates"]; NFkB_nuc -> DNA [label=" Binds"]; DNA -> Cytokines;

// this compound inhibition this compound -> TLR4 [label=" Inhibits", color="#EA4335", style=bold, arrowhead=tee]; this compound -> IKK [label=" Inhibits", color="#EA4335", style=bold, arrowhead=tee];

} dot Caption: this compound inhibits the TLR4/MyD88/NF-κB signaling pathway.

// Pathway connections this compound -> PI3K [label=" Activates"]; PI3K -> Akt [label=" Activates"]; Akt -> Bcl2 [label=" Promotes"]; Akt -> Bax [label=" Inhibits", color="#EA4335", style=bold, arrowhead=tee]; Akt -> Casp3 [label=" Inhibits", color="#EA4335", style=bold, arrowhead=tee];

Bcl2 -> Survival; Bax -> Apoptosis; Casp3 -> Apoptosis;

// Invisible edges for layout Apoptosis -> Survival [style=invis]; } dot Caption: this compound promotes neuronal survival via the PI3K/Akt pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for key experiments cited in this compound research.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Ischemic Stroke)

This protocol describes the induction of focal cerebral ischemia, a common model for stroke research.[13][14]

MCAO_Workflow start Start: Anesthetize Rat (e.g., pentobarbital sodium) step1 Make a midline neck incision and expose the common carotid artery (CCA). start->step1 step2 Isolate the external carotid artery (ECA) and internal carotid artery (ICA). step1->step2 step3 Insert a nylon monofilament (e.g., 4/0) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). step2->step3 step4 Maintain occlusion for a defined period (e.g., 2 hours for transient MCAO) or permanently. step3->step4 step5 Administer this compound (e.g., 100 mg/kg, i.p.) immediately following MCAO. step4->step5 step6 Suture the incision and allow the animal to recover. step5->step6 step7 Perform neurological and behavioral tests at specified time points (e.g., 24h post-MCAO). step6->step7 end Endpoint: Sacrifice and collect brain tissue for histological and biochemical analysis. step7->end

Protocol Steps:

  • Anesthesia: Anesthetize the rat using an appropriate agent (e.g., pentobarbital sodium, 40 mg/kg, i.p.).

  • Surgical Preparation: Place the animal in a supine position. Make a midline incision in the neck to expose the right common carotid artery (CCA) and its bifurcation.

  • Vessel Isolation: Carefully dissect and isolate the external carotid artery (ECA) and internal carotid artery (ICA).

  • Occlusion: Ligate the distal end of the ECA. Insert a nylon monofilament (e.g., 4/0 coated with poly-L-lysine) through a small incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin.

  • This compound Administration: Immediately after inducing occlusion, administer this compound (e.g., 100 mg/kg) or vehicle control via intraperitoneal injection.[13]

  • Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.[5]

  • Post-operative Care: Suture the wound and monitor the animal during recovery. Provide appropriate post-operative care, including hydration and pain management.

  • Assessment: At predetermined time points (e.g., 24 hours), perform neurological deficit scoring and behavioral tests. Subsequently, sacrifice the animal for tissue analysis (e.g., TTC staining for infarct volume, Western blot, or immunohistochemistry).

6-Hydroxydopamine (6-OHDA) Model in Rats (Parkinson's Disease)

This model involves the stereotactic injection of the neurotoxin 6-OHDA to lesion dopaminergic neurons in the substantia nigra, mimicking Parkinson's disease pathology.[11]

Protocol Steps:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic cocktail (e.g., ketamine/xylazine) and place it in a stereotaxic frame.

  • Surgical Procedure: Create a scalp incision to expose the skull. Drill a small burr hole over the target injection site (e.g., the substantia nigra or medial forebrain bundle).

  • Neurotoxin Injection: Slowly inject 6-OHDA solution into the target brain region using a microsyringe.

  • Post-operative Care: Suture the scalp and provide post-operative care.

  • Treatment Regimen: Begin this compound administration (e.g., 50, 100, or 150 mg/kg) as per the study design, which may start pre- or post-lesioning and continue for several weeks (e.g., 8 weeks).[11][12]

  • Behavioral Assessment: Conduct behavioral tests like the rotarod test (for motor coordination) and open-field test (for spontaneous activity) to assess motor deficits and the therapeutic effects of this compound.[11]

  • Endpoint Analysis: At the end of the treatment period, sacrifice the animals and perfuse them. Collect brain tissue for analysis, such as immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.[11]

Spinal Cord Injury (SCI) Compression Model in Rats

This protocol describes a method to create a reproducible spinal cord injury to study potential therapeutics.[15][17]

Protocol Steps:

  • Anesthesia: Anesthetize the rat (e.g., with pentobarbital sodium).

  • Laminectomy: Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord dura.

  • Injury Induction: Induce a moderate contusion injury by dropping a specific weight (e.g., a 10g rod) from a defined height (e.g., 50 mm) onto the exposed spinal cord.[16]

  • This compound Administration: Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle immediately after the injury and then daily for the duration of the experiment.[15]

  • Functional Assessment: Evaluate locomotor recovery weekly using a standardized scale such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[16][17]

In Vitro Oxygen-Glucose Deprivation (OGD) Model

This cell-based assay mimics the ischemic conditions of a stroke.[3][5]

Protocol Steps:

  • Cell Culture: Plate neuronal cells (e.g., primary cortical neurons, PC12, or SH-SY5Y cells) in appropriate culture dishes and grow to a suitable confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 2 hours) before OGD.

  • OGD Induction: Wash the cells with a glucose-free medium (e.g., deoxygenated Earle's balanced salt solution). Place the cells in a hypoxic chamber (e.g., with 95% N2, 5% CO2) for a period sufficient to induce cell death in control wells (e.g., 2-4 hours).

  • Reoxygenation: After the OGD period, replace the medium with normal, oxygenated culture medium and return the cells to a standard incubator (normoxic conditions).

  • Assessment: After a recovery period (e.g., 24 hours), assess cell viability using assays like MTT or LDH leakage. Further mechanistic studies can be performed by collecting cell lysates for Western blot analysis of apoptotic and survival proteins.[5]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of Baicalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in-vivo bioavailability of baicalin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges limiting the oral bioavailability of this compound are its poor water solubility and low membrane permeability.[1][2][3][4] this compound is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, characterized by both low solubility and low permeability.[5] Additionally, it undergoes extensive metabolism in the gastrointestinal tract and liver, further reducing the amount of active compound that reaches systemic circulation.[6][7][8]

Q2: What are the most common strategies to improve the in vivo bioavailability of this compound?

A2: Several strategies have been successfully employed to enhance the bioavailability of this compound, including:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as phospholipid-coated nanoparticles, mesoporous carbon nanopowder, and solid nanocrystals, can improve its dissolution rate and absorption.[1][5][9][10]

  • Liposomal formulations: Liposomes can encapsulate this compound, protecting it from degradation and enhancing its transport across the intestinal membrane.[3][11][12]

  • Solid dispersions: Creating solid dispersions of this compound with carriers like Pluronic F68 or in mesoporous carbon can increase its dissolution rate and, consequently, its bioavailability.[1][4][13]

  • Nanoemulsions: Formulating this compound into a nanoemulsion can significantly improve its oral bioavailability.[2][14]

  • Co-administration with bio-enhancers: Co-administering this compound with compounds like piperine, which can inhibit drug-metabolizing enzymes and efflux transporters, has been shown to increase its plasma concentration.[15][16][17]

  • Co-crystals: Forming co-crystals of this compound with other molecules, such as theophylline, can enhance its solubility and dissolution rate.[18]

Q3: How do nanoparticle formulations enhance this compound's bioavailability?

A3: Nanoparticle formulations enhance this compound's bioavailability through several mechanisms. The reduced particle size increases the surface area for dissolution, leading to a faster dissolution rate.[3] Nanoparticles can also protect this compound from enzymatic degradation in the gastrointestinal tract and facilitate its uptake by intestinal epithelial cells.[9] Some nanoparticle systems offer sustained release, prolonging the circulation time of the drug.[9]

Q4: What is the role of piperine in enhancing this compound's bioavailability?

A4: Piperine, a major component of black pepper, acts as a bio-enhancer.[15][16] It can inhibit the activity of drug-metabolizing enzymes, such as cytochrome P450s, and efflux transporters like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2).[15][16][17][19] By inhibiting these proteins, piperine reduces the metabolism and efflux of this compound in the intestines and liver, leading to increased plasma concentrations and enhanced bioavailability.

Troubleshooting Guides

Problem 1: Low encapsulation efficiency of this compound in liposomes.

Possible Cause Troubleshooting Step
Inappropriate lipid compositionOptimize the ratio of phospholipids (e.g., Phospholipon® 90H) to cholesterol. A 1:10 drug-to-lipid ratio has been shown to be effective.[12]
Suboptimal preparation temperatureThe temperature during liposome preparation can affect encapsulation efficiency. An optimal temperature of 50°C has been reported for this compound liposomes.[12]
Incorrect pH of the bufferThe pH of the hydration buffer can influence the charge of both the lipid and the drug, affecting encapsulation. Experiment with different pH values around the pKa of this compound.
Inefficient hydration methodEnsure thorough hydration of the lipid film. Techniques like thin-film hydration followed by sonication or extrusion can improve encapsulation. The effervescent dispersion technique has also been successfully used.[3]

Problem 2: Poor in vivo performance despite successful in vitro dissolution enhancement with solid dispersions.

Possible Cause Troubleshooting Step
Recrystallization of amorphous this compound in vivoThe amorphous form of this compound in the solid dispersion may revert to a less soluble crystalline form in the gastrointestinal tract. Incorporate crystallization inhibitors into the formulation.
Inadequate polymer concentrationThe ratio of this compound to the carrier polymer is crucial. A this compound to mesoporous carbon nanopowder ratio of 1:6 has been shown to be effective.[1][4]
In vivo metabolism and effluxEven with enhanced dissolution, this compound may be subject to significant first-pass metabolism and efflux. Consider co-administration with a bio-enhancer like piperine.[15][16]

Problem 3: High variability in pharmacokinetic data between animal subjects.

| Possible Cause | Troubleshooting Step | | Inconsistent fasting times | Ensure all animals are fasted for a consistent period (e.g., 12 hours) before drug administration, with free access to water.[4] | | Differences in gut microbiota | The gut microbiota can metabolize this compound.[20] Consider using animals from the same source and housing them under identical conditions to minimize variations in gut flora. | | Inaccurate dosing | Ensure accurate and consistent oral gavage technique to deliver the intended dose to each animal. |

Quantitative Data Summary

The following tables summarize the quantitative improvements in the bioavailability of this compound achieved through various formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
This compound Suspension100---100[4]
This compound-MCN Solid Dispersion (1:6)100Higher than pure drugShorter than pure drug1.83-fold higher183[1][4]
This compound-CMC Suspension----100[11]
This compound-Loaded Liposomes-2.82-fold higher-3-fold higher300[3][11]
This compound Suspension100---100[2]
This compound Nanoemulsion (BAN-1)100--7-fold greater700[2][14]
Pure Baicalein--6-100[13]
Baicalein Solid Dispersion (SFD)-3.6-fold higher~22.3-fold higher230[13]
Free Baicalein----100[18]
Baicalein-Theophylline Cocrystal---5.86-fold higher586[18]

MCN: Mesoporous Carbon Nanopowder; CMC: Carboxymethyl Cellulose; SFD: Spray Freeze Drying.

Experimental Protocols

1. Preparation of this compound-Loaded Liposomes by the Effervescent Dispersion Technique

  • Materials: this compound, Tween® 80, Phospholipon® 90H, Citric Acid, Sodium Bicarbonate.

  • Procedure:

    • Dissolve this compound, Tween® 80, and Phospholipon® 90H in an organic solvent.

    • Prepare an aqueous solution of citric acid.

    • Mix the organic and aqueous solutions.

    • Remove the organic solvent by rotary evaporation to form a thin lipid film.

    • Hydrate the lipid film with a sodium bicarbonate solution. The reaction between citric acid and sodium bicarbonate will generate CO2, which aids in the dispersion and formation of liposomes.

    • The resulting liposome suspension can be further processed by sonication or extrusion to achieve a uniform size distribution. Reference for concept:[3]

2. Preparation of this compound Solid Dispersion with Mesoporous Carbon Nanopowder (MCN)

  • Materials: this compound, Mesoporous Carbon Nanopowder (MCN), Ethanol.

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add MCN to the this compound solution at a specific ratio (e.g., 1:6 w/w of this compound to MCN).[1][4]

    • Stir the mixture until the solvent has completely evaporated.

    • The resulting solid dispersion can be collected and ground into a fine powder. Reference for method:[1][4]

3. In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (200-220 g).[15]

  • Procedure:

    • Fast the rats for 12 hours prior to the experiment with free access to water.[4]

    • Divide the rats into groups (e.g., control group receiving this compound suspension, and test groups receiving the enhanced formulations).

    • Administer the formulations orally by gavage at a specific dose (e.g., 100 mg/kg of this compound).[4]

    • Collect blood samples from the orbital sinus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-dosing).[4]

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples for this compound concentration using a validated analytical method such as UPLC-MS.[1]

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_result Outcome p1 Dissolve this compound & Excipients p2 Solvent Evaporation / Dispersion p1->p2 p3 Hydration / Solidification p2->p3 p4 Size Reduction (Sonication/Homogenization) p3->p4 c1 Particle Size & Zeta Potential p4->c1 c2 Encapsulation Efficiency p4->c2 c3 In Vitro Dissolution p4->c3 c4 Physical State (DSC, XRD) p4->c4 i1 Animal Dosing (Oral Gavage) c3->i1 i2 Blood Sampling i1->i2 i3 Plasma Analysis (UPLC-MS) i2->i3 i4 Pharmacokinetic Analysis i3->i4 r1 Enhanced Bioavailability i4->r1

Caption: Experimental workflow for developing and evaluating enhanced this compound formulations.

baicalin_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation This compound This compound baicalein Baicalein This compound->baicalein Hydrolysis by Intestinal Bacteria baicalein_abs Baicalein Absorption baicalein->baicalein_abs metabolism Phase II Metabolism (Glucuronidation/Sulfation) baicalein_abs->metabolism baicalein_circ Baicalein & Metabolites baicalein_abs->baicalein_circ To Bloodstream efflux Efflux via BCRP, MRP2 metabolism->efflux efflux->this compound Back to Lumen

Caption: Simplified pathway of this compound absorption and metabolism in the intestine.

piperine_effect This compound This compound absorption Intestinal Absorption This compound->absorption metabolism First-Pass Metabolism (CYP450s) absorption->metabolism Reduced efflux Efflux Transporters (P-gp, BCRP, MRP2) absorption->efflux Reduced bioavailability Increased Bioavailability absorption->bioavailability piperine Piperine piperine->metabolism Inhibits piperine->efflux Inhibits

Caption: Mechanism of piperine's effect on enhancing this compound's bioavailability.

References

Baicalin stability in different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of baicalin under various experimental conditions. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: this compound's stability is highly dependent on both pH and temperature. For maximum stability, it is recommended to store this compound in an acidic environment (pH 2.0–4.5) and at low temperatures (below 4°C).[1][2][3] The optimal pH for this compound stability has been identified as 4.28.[4] Alkaline conditions should be avoided as degradation increases significantly at higher pH values.

Q2: How does temperature affect the degradation rate of this compound?

A2: The degradation of this compound is temperature-dependent.[1][5] As the temperature increases, the rate of degradation also increases. To minimize degradation, it is crucial to handle and store this compound solutions at refrigerated temperatures (e.g., 4°C) and avoid prolonged exposure to higher temperatures, such as 25°C or 40°C.[1][2][3]

Q3: What is the half-life of this compound in different pH environments?

A3: The half-life of this compound decreases as the pH becomes more neutral or alkaline. While it is relatively stable in acidic conditions, its stability significantly diminishes at pH levels of 6.8 and above. The presence of other components, such as those in total flavonoid fractions, can sometimes prolong its half-life.[1][2]

Q4: What are the main degradation pathways and products of this compound?

A4: The primary degradation process for this compound in biological fluids like plasma and urine is an oxidation-reduction reaction mediated by phenoxyl radicals.[5] In tissue homogenates, it primarily undergoes hydrolysis and phase II metabolic pathways.[5] One of the identified degradation products of this compound is negletein.[6]

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays or biological experiments.

  • Possible Cause: Degradation of this compound in the culture medium or buffer, which is typically at a physiological pH of around 7.4.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound stock solutions fresh before each experiment.

    • Acidify Stock Solutions: If possible, prepare high-concentration stock solutions in an acidic buffer or solvent and dilute them to the final concentration in the experimental medium immediately before use.

    • Minimize Incubation Time: Reduce the time this compound is incubated in neutral or alkaline buffers.

    • Use Antioxidants: Consider adding an acidic antioxidant like Vitamin C to your solutions, which has been shown to help stabilize this compound.[1]

Issue: Loss of this compound concentration in prepared solutions over a short period.

  • Possible Cause: The solution's pH and storage temperature are not optimal for this compound stability.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your solvent or buffer. For aqueous solutions, adjust the pH to an acidic range (ideally around 4.0) if your experimental design allows.[5]

    • Control Temperature: Store all this compound solutions, including stock and working solutions, at 4°C or lower and protect them from light.[1][2]

    • Check for Contaminants: Ensure solvents and buffers are free from oxidizing contaminants.

Quantitative Data on this compound Stability

The stability of this compound is significantly influenced by pH and temperature. The following tables summarize the degradation kinetics.

Table 1: Effect of pH on the Half-Life (t½) of this compound at 25°C

pHHalf-Life (t½) in hours
6.82.89
7.41.8

Data extracted from studies on this compound monomer stability.[1][2]

Table 2: Effect of Temperature on this compound Stability at pH 7.4

TemperatureStability Notes
4°CSignificantly more stable, recommended for storage.[1][2]
25°CModerate degradation observed.[1][2]
40°CRapid degradation occurs.[1][2]

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC

This protocol outlines a general procedure for determining the stability of this compound in a buffered aqueous solution.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering a pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).[1][2]

    • Commonly used buffers include phosphate buffers for neutral to alkaline pH and citrate or hydrochloride buffers for acidic pH.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent like methanol.

    • Spike the stock solution into each buffer to a final concentration of 100 µg/mL.[1][7]

  • Incubation:

    • Divide the solutions for each pH into different temperature groups (e.g., 4°C, 25°C, 40°C).[1][2]

    • Incubate the samples for a predetermined period (e.g., 24 hours).

  • Sampling:

    • Withdraw aliquots (e.g., 20 µL) at specific time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).[1][7]

    • Immediately mix the aliquot with a quenching solution (e.g., ice-cold methanol) to stop further degradation.[7]

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[8]

    • Mobile Phase: A common mobile phase is a mixture of methanol, water, and phosphoric acid (e.g., 47:53:0.2, v/v/v).[8]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detection at 280 nm.[8][9]

    • Injection Volume: 5-20 µL.[7][9]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

    • Determine the degradation rate constant and half-life (t½) by plotting the natural logarithm of the remaining concentration against time, which follows first-order kinetics.[1]

Visualizations

cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Buffer Solutions (Varying pH) C Spike this compound into Buffers A->C B Prepare this compound Stock Solution B->C D Incubate at Different Temperatures (4°C, 25°C, 40°C) C->D E Collect Aliquots at Time Intervals D->E F Quench Reaction (e.g., with cold Methanol) E->F G Analyze by HPLC F->G H Calculate Remaining this compound & Determine Half-Life G->H

Caption: Experimental workflow for a this compound stability study.

cluster_pathways Anti-inflammatory Signaling Pathways This compound This compound MAPK MAPK Pathway This compound->MAPK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits Inflammation Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, COX-2) MAPK->Inflammation Promotes NFkB->Inflammation Promotes Antioxidant Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant Promotes NLRP3->Inflammation Promotes

Caption: Key anti-inflammatory and antioxidant pathways modulated by this compound.[10][11]

Start Inconsistent Experimental Results with this compound Q1 Is the this compound solution prepared fresh? Start->Q1 A1_Yes Check Solution pH Q1->A1_Yes Yes A1_No Prepare Fresh Solution Before Each Experiment Q1->A1_No No Q2 Is the pH acidic (ideally < 6.0)? A1_Yes->Q2 A2_Yes Check Storage Temperature Q2->A2_Yes Yes A2_No Adjust pH of Stock Solution if Possible Q2->A2_No No Q3 Is the solution stored at <= 4°C and protected from light? A2_Yes->Q3 A3_Yes Consider Adding an Antioxidant (e.g., Vitamin C) Q3->A3_Yes Yes A3_No Store Solutions at 4°C or Below Q3->A3_No No

Caption: Troubleshooting logic for this compound solution degradation.

References

Technical Support Center: Overcoming Baicalin Toxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing Baicalin-associated toxicity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects on cultured cells?

This compound is a major flavonoid compound extracted from the root of Scutellaria baicalensis. It is widely investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects[1][2]. In cell culture, this compound is known to induce a range of effects, primarily apoptosis (programmed cell death), autophagy, and cell cycle arrest, particularly in cancer cell lines[1][3][4]. These effects are often dose- and time-dependent[5][6].

Q2: At what concentrations does this compound typically exhibit toxicity?

The cytotoxic concentration of this compound, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line and the duration of exposure. For many cancer cell lines, the IC50 value after 24 to 72 hours of treatment typically ranges from 20 µM to over 250 µM[4][7]. For example, the IC50 in MCF-7 breast cancer cells after 24 hours was found to be 250 ± 10.5 µmol/L, while in Hep G2 and SMMC-7721 liver cancer cells, the IC50 values were under 40 μM after 48 hours[4][6]. It's crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental goals.

Q3: How should I properly dissolve and store this compound for cell culture experiments?

This compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 100 mM)[6]. This stock solution should be stored at -20°C. For experiments, the stock is diluted to the final desired concentration using cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%. An equivalent volume of DMSO should always be added to control wells[6].

Q4: What are the known cellular mechanisms of this compound-induced toxicity?

This compound-induced toxicity is multifaceted. Key mechanisms include:

  • Induction of Apoptosis: this compound can trigger apoptosis by modulating the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2), leading to the activation of caspases-9 and -3[5][6]. It can also activate the death receptor pathway involving Fas and FasL[5].

  • Cell Cycle Arrest: It can cause cell cycle arrest, often at the G1/S or S phase, by downregulating key regulatory proteins like cyclin-dependent kinases (CDK2, CDK4) and cyclins (Cyclin A, Cyclin D1)[1][2][6].

  • Inhibition of Signaling Pathways: this compound has been shown to inhibit pro-survival signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation[1][2][8][9].

Troubleshooting Guide

Q5: I'm observing high levels of cell death even at low this compound concentrations. What could be the cause?

  • Cell Line Sensitivity: Your cell line may be exceptionally sensitive to this compound. It is recommended to perform a dose-response curve starting from a very low concentration (e.g., 1-5 µM) to determine the precise cytotoxic threshold for your specific cells[2][9].

  • Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%. Prepare a "vehicle control" with only the solvent at the same final concentration as your experimental wells to rule out solvent-induced toxicity[6].

  • Compound Stability: this compound may degrade if not stored properly. Ensure your stock solution is protected from light and stored at -20°C. Repeated freeze-thaw cycles should be avoided.

  • Culture Conditions: Suboptimal culture conditions (e.g., high cell density, nutrient depletion) can sensitize cells to drug treatment[10]. Ensure cells are healthy and in the logarithmic growth phase before adding the compound.

Q6: My cell viability assay (e.g., MTT, CCK-8) results are inconsistent. How can I troubleshoot this?

  • Assay Interference: Tetrazolium-based assays like MTT measure mitochondrial reductase activity, which is used as a proxy for cell viability[11]. This compound, as a flavonoid, has antioxidant properties and may directly interact with the assay reagents, leading to inaccurate readings[4].

    • Solution: Corroborate your findings with a second, mechanistically different assay. A lactate dehydrogenase (LDH) release assay, which measures membrane integrity, is a good alternative for quantifying cytotoxicity[12]. You can also use direct cell counting methods like the Trypan Blue exclusion assay[13].

  • Precipitation: At higher concentrations, this compound can precipitate out of the aqueous culture medium, especially if the DMSO concentration is too low. This leads to uneven drug exposure.

    • Solution: Visually inspect your wells for any precipitate. If observed, try lowering the this compound concentration or slightly increasing the final DMSO concentration (while remaining in the non-toxic range).

  • Incubation Time: The timing of the assay is critical. A short incubation might not be sufficient to observe cytotoxic effects, while a very long one could be confounded by secondary effects or nutrient depletion[10][11]. Optimize the treatment duration for your specific experimental question.

Q7: My results suggest this compound is cytostatic (inhibits growth) rather than cytotoxic (kills cells). How do I confirm this?

This is a common outcome, as this compound can induce cell cycle arrest without immediately causing cell death[2][6].

  • Confirmation Strategy:

    • Cell Counting: Use a direct cell counting method (e.g., Trypan Blue or an automated cell counter) at multiple time points (e.g., 24, 48, 72 hours)[14]. A cytostatic effect will result in a plateauing of cell numbers in treated wells compared to the continued proliferation in control wells, without a significant increase in dead (blue) cells[11].

    • Apoptosis Assay: Perform an Annexin V/PI staining assay followed by flow cytometry. This will definitively distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying the mode of cell death[6].

    • Colony Formation Assay: This long-term assay (7-14 days) assesses the ability of single cells to proliferate and form colonies after treatment. It is a robust method to determine long-term cytotoxic or cytostatic effects[6][9].

Data Presentation: Cytotoxicity of this compound and Baicalein

The following tables summarize the reported IC50 values for this compound and its aglycone, Baicalein, providing a reference for concentration selection.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Line Cancer Type IC50 (µM) Exposure Time (h) Citation
MCF-7 Breast Cancer 250 ± 10.5 24 [4][7]
HUVEC-ST Endothelial (Non-cancer) 167 ± 6.7 24 [7]
Hep G2 Liver Cancer < 40 48 [6]
SMMC-7721 Liver Cancer < 40 48 [6]
MDA-MB-231 Breast Cancer 28.54 24 [15]
MDA-MB-231 Breast Cancer 23.05 48 [15]
HeLa Cervical Cancer 94.44 µg/mL (~211 µM) 24 [5]

| CA46 | Burkitt Lymphoma | 10 | Not Specified |[16] |

Table 2: IC50 Values of Baicalein (Aglycone of this compound) in Various Cell Lines

Cell Line Cancer Type IC50 (µM) Exposure Time (h) Citation
MCF-7 Breast Cancer 95 ± 4.8 24 [4][7]
MCF-7 Breast Cancer 85.07 ± 1.26 Not Specified [4][7]
HUVEC-ST Endothelial (Non-cancer) 115 ± 2.6 24 [7]
PC-3 Prostate Cancer 20 - 40 Not Specified [17]
DU145 Prostate Cancer 20 - 40 Not Specified [17]

| RPMI 8226 | Multiple Myeloma | 168.5 | Not Specified |[16] |

Visualized Workflows and Pathways

G Figure 1: this compound-Induced Apoptosis Signaling Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates DeathReceptor Death Receptors (e.g., Fas) This compound->DeathReceptor Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Inhibits Inhibition Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 DeathReceptor->Casp8 Casp8->Casp3

Caption: this compound induces apoptosis via PI3K/Akt inhibition and caspase activation.

G Figure 2: Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment A 1. Culture Cells to Logarithmic Growth Phase B 2. Seed Cells in 96-Well Plates A->B D 4. Treat Cells with this compound (Include Vehicle Control) B->D C 3. Prepare this compound Stock (in DMSO) & Dilutions C->D E 5. Incubate for Desired Time (e.g., 24-72h) D->E F 6a. Perform MTT/CCK-8 Assay (Metabolic Activity) E->F G 6b. Perform LDH Assay (Membrane Integrity) E->G H 6c. Perform Annexin V/PI Assay (Apoptosis) E->H I 7. Analyze Data & Calculate IC50 F->I G->I H->I

Caption: A standard workflow for testing this compound's effect on cell viability.

G Figure 3: Troubleshooting Logic for Inconsistent Viability Results Start Inconsistent Viability Results? Precipitate Precipitate Visible in Medium? Start->Precipitate ControlsOK Vehicle Controls Show No Toxicity? Precipitate->ControlsOK No Sol_Precipitate Solution: Lower Concentration or Optimize Solvent Precipitate->Sol_Precipitate Yes AssayType Using Only One Assay Type? ControlsOK->AssayType Yes Sol_Controls Solution: Check DMSO Purity & Final Concentration (<0.1%) ControlsOK->Sol_Controls No Sol_Assay Solution: Use a Second, Orthogonal Assay (e.g., LDH or Cell Count) AssayType->Sol_Assay Yes Sol_Review Review Cell Health & Seeding Density AssayType->Sol_Review No

Caption: A decision tree for troubleshooting unexpected this compound results.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product by mitochondrial dehydrogenases.

  • Materials:

    • Cells cultured in a 96-well plate.

    • This compound and vehicle (DMSO).

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS).

    • Microplate reader (570 nm wavelength).

  • Procedure:

    • Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound. Include wells for untreated controls and vehicle (DMSO) controls[12].

    • Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

    • At the end of the incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals[14].

    • Shake the plate gently for 10 minutes to ensure complete dissolution[14].

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from wells with medium only.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.

  • Materials:

    • Cells cultured in a 96-well plate.

    • This compound and vehicle (DMSO).

    • Commercially available LDH cytotoxicity assay kit.

    • Lysis buffer (provided in the kit, for maximum LDH release control).

    • Microplate reader (490 nm wavelength).

  • Procedure:

    • Seed and treat cells as described in the MTT protocol (Steps 1-3).

    • Prepare control wells: (a) No-cell background control (medium only), (b) Untreated control (spontaneous LDH release), and (c) Maximum LDH release control (treat cells with lysis buffer 45 minutes before the assay endpoint)[13].

    • At the end of the incubation period, centrifuge the plate if your cells are in suspension, or proceed directly for adherent cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for 20-30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100).

Protocol 3: General Method for Mitigating Drug-Induced Cytotoxicity

This protocol is for experiments where the goal is to study non-toxic effects of this compound, requiring a concentration that minimizes cell death.

  • Procedure:

    • Determine IC10/IC20: First, perform a detailed dose-response curve (e.g., using the MTT or LDH assay) with a wide range of this compound concentrations for your specific cell line and desired time point.

    • From the dose-response curve, calculate the concentrations that cause 10% (IC10) or 20% (IC20) inhibition of cell viability or growth. These concentrations are generally considered sub-toxic[7].

    • Shorten Exposure Time: If longer incubations lead to toxicity, consider reducing the exposure time. Some cellular responses to this compound (e.g., changes in gene expression or signaling) can occur within a few hours, well before the onset of significant cell death[18].

    • Use Protective Agents (if applicable): In specific experimental contexts, co-treatment with antioxidants (like N-acetylcysteine) could be used to investigate the role of reactive oxygen species (ROS) in this compound's mechanism, potentially mitigating some toxic effects.

    • Confirm Low Toxicity: Once a sub-toxic concentration is chosen, confirm the lack of significant cell death using a direct method like Trypan Blue staining or an Annexin V/PI assay before proceeding with downstream experiments.

References

Technical Support Center: Enhancing Baicalin Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cyclodextrins to improve the aqueous solubility of baicalin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of this compound a concern for researchers?

A1: this compound, a flavonoid with numerous pharmacological benefits, is characterized by its poor water solubility (approximately 67.03 ± 1.60 μg/mL) and low permeability.[1] This classifies it as a Biopharmaceutics Classification System (BCS) Class IV drug, leading to low oral bioavailability (as low as 2.2%) and hindering its clinical applications.[1]

Q2: How do cyclodextrins increase the solubility of this compound?

A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, within their cavity, forming a non-covalent inclusion complex. This complex shields the hydrophobic guest molecule from the aqueous environment, thereby increasing its apparent solubility.

Q3: Which types of cyclodextrins are effective for solubilizing this compound?

A3: Several types of cyclodextrins have been shown to effectively increase the solubility of this compound. Studies have demonstrated significant solubility enhancement with gamma-cyclodextrin (γ-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), randomly methylated-β-cyclodextrin (RAMEB-CD), and sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[1][2] For this compound's aglycone, baicalein, (2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) has also been shown to be highly effective.[3]

Q4: What is the typical stoichiometry of a this compound-cyclodextrin complex?

A4: For many cyclodextrins, including β-CD, γ-CD, HP-β-CD, RAMEB-CD, and SBE-β-CD, the inclusion complex with this compound typically forms in a 1:1 molar ratio, as indicated by linear (AL-type) phase solubility diagrams.[1][2]

Data Presentation: Solubility Enhancement of this compound with Various Cyclodextrins

The following table summarizes the reported solubility enhancement of this compound in the presence of different cyclodextrins.

Cyclodextrin DerivativeInitial this compound Solubility (μg/mL)Solubility in Cyclodextrin Solution (μg/mL)Fold Increase in SolubilityReference
γ-Cyclodextrin (γ-CD)67.03366.64~5.47[1][2]
Randomly Methylated-β-Cyclodextrin (RAMEB-CD)67.03Not specified, but 2.88 times increase~2.88[1]
Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD)67.03Not specified, but 2.55 times increase~2.55[1]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)67.03Not specified, but 1.59 times increase~1.59[1]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)0.08 mg/mL (80 µg/mL)0.30 mg/mL (300 µg/mL)~3.75[4]

Note: The initial solubility of this compound may vary slightly between studies due to different experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low solubility enhancement - Incorrect cyclodextrin choice: Not all cyclodextrins are equally effective. - Suboptimal molar ratio: The ratio of this compound to cyclodextrin may not be ideal. - Inefficient complexation method: The chosen method may not be effective for the specific guest-host pair.- Select a more suitable cyclodextrin: Based on the data, γ-CD shows a significant increase in solubility. For baicalein, DM-β-CD is a strong candidate.[1][3] - Optimize the molar ratio: While a 1:1 ratio is common, preparing complexes with varying molar ratios (e.g., 1:2, 1:4) can improve efficiency.[4] - Try a different preparation method: Methods like freeze-drying or supercritical fluid encapsulation can be more efficient than simple solution mixing.[3][4]
Precipitation during complex formation - Supersaturation: The concentration of this compound or the complex may have exceeded its solubility limit in the chosen solvent system. - pH instability: this compound stability is pH-dependent; it is more stable in acidic conditions.[1]- Adjust concentrations: Start with lower concentrations of this compound and cyclodextrin and gradually increase.[1] - Control the pH: Maintain an acidic environment (e.g., pH 2.0-4.5) to improve this compound stability.[1] - Use a co-solvent: A small amount of a water-miscible organic solvent, like DMSO, can be used to initially dissolve the this compound before adding the aqueous cyclodextrin solution.[1]
Inconsistent results between experiments - Variability in experimental conditions: Slight changes in temperature, stirring speed, or equilibration time can affect complexation. - Degradation of this compound: this compound can degrade at higher temperatures and non-acidic pH.[1]- Standardize the protocol: Ensure all experimental parameters are kept constant. - Control temperature and pH: Perform experiments at a controlled temperature and in an acidic buffer to prevent degradation.[1] - Use fresh solutions: Prepare this compound solutions fresh for each experiment.
Difficulty confirming complex formation - Insensitive characterization technique: The chosen analytical method may not be suitable to detect the subtle changes upon complexation.- Use multiple characterization methods: A combination of techniques provides stronger evidence. DSC can show the disappearance of the melting peak of this compound.[5] XRD can confirm the amorphous nature of the complex.[6] 1H NMR can show chemical shifts of the this compound protons upon inclusion.[1][3]

Experimental Protocols

Phase Solubility Study

This protocol determines the effect of a cyclodextrin on the aqueous solubility of this compound.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM).

  • Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C) in a water bath until equilibrium is reached (typically 24-48 hours).[4]

  • After equilibration, centrifuge the samples to separate the undissolved this compound.

  • Filter the supernatant through a 0.45-μm filter.[4]

  • Determine the concentration of dissolved this compound in each filtrate using a validated analytical method, such as HPLC-UV at a specific wavelength (e.g., 316 nm).[1]

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram.

Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

This method is commonly used to prepare solid inclusion complexes.

Methodology:

  • Dissolve the chosen cyclodextrin in distilled water.

  • Dissolve this compound in a minimal amount of a suitable solvent (e.g., a small amount of DMSO) and then add it to the cyclodextrin solution with constant stirring. The molar ratio of this compound to cyclodextrin is typically 1:1, but can be varied.

  • Stir the mixture at a controlled temperature for a specified period (e.g., 24 hours).

  • Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution under vacuum for 48-72 hours to obtain a dry powder of the inclusion complex.[3][6]

  • Store the resulting powder in a desiccator.

Visualizations

experimental_workflow cluster_prep Phase Solubility Study cluster_complex Inclusion Complex Preparation (Freeze-Drying) cluster_char Characterization prep1 Prepare CD Solutions prep2 Add Excess this compound prep1->prep2 prep3 Equilibrate (Shake) prep2->prep3 prep4 Centrifuge & Filter prep3->prep4 prep5 Analyze this compound Conc. prep4->prep5 char1 DSC comp1 Dissolve CD in Water comp3 Mix & Stir comp1->comp3 comp2 Dissolve this compound comp2->comp3 comp4 Freeze Solution comp3->comp4 comp5 Lyophilize comp4->comp5 comp5->char1 Analyze Solid Complex char2 XRD char3 NMR char4 SEM

Caption: Experimental workflow for preparing and characterizing this compound-cyclodextrin complexes.

inclusion_mechanism cluster_components Components cluster_process Inclusion Process cluster_result Result This compound This compound (Hydrophobic) step1 This compound + Cyclodextrin This compound->step1 Cyclodextrin Cyclodextrin Cyclodextrin->step1 Water Water (Aqueous Environment) step2 Formation of Inclusion Complex step1->step2 Encapsulation Result Increased Apparent Solubility of this compound step2->Result

Caption: Mechanism of this compound solubility enhancement by cyclodextrin inclusion.

References

Preventing Baicalin degradation in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Baicalin in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary factors that influence this compound's stability in experimental buffers?

A1: this compound degradation is primarily influenced by the pH and temperature of your buffer solution.[1][2][3] Oxidation is a major degradation pathway, particularly in biological samples like plasma and urine.[3]

  • pH: this compound is significantly more stable in acidic conditions (pH 2.0-4.5).[1][2] As the pH increases towards neutral and alkaline, the rate of degradation accelerates substantially.[1][4]

  • Temperature: Lower temperatures (<4°C) are conducive to this compound's stability.[1][2] Degradation is temperature-dependent, with stability decreasing as the temperature rises.[1][4]

Q2: I am working with a neutral pH buffer (e.g., PBS pH 7.4). How can I prevent this compound degradation in this buffer?

A2: Working with neutral buffers poses a challenge for this compound stability. To mitigate degradation, you can:

  • Add Antioxidants: Incorporating antioxidants like Vitamin C (ascorbic acid) or sodium sulfite (Na₂SO₃) into your buffer can help suppress oxidative degradation.[1][5]

  • Work at Low Temperatures: Prepare your solutions on ice and store them at 4°C when not in immediate use.[1][2]

  • Prepare Fresh Solutions: Due to its instability at neutral pH, it is highly recommended to prepare this compound solutions fresh before each experiment.

Q3: What is the expected half-life of this compound in different buffers?

A3: The half-life of this compound is highly dependent on the pH and temperature of the buffer. The following table summarizes the half-life of this compound under various conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results with this compound. This compound degradation during the experiment.1. Review your buffer pH and temperature. Aim for acidic conditions (pH 2.0-4.5) and low temperatures (4°C) where possible.[1][2]2. Add an antioxidant like Vitamin C (0.1%) or Na₂SO₃ (0.2%) to your buffer, especially if working at neutral pH.[1]3. Prepare fresh this compound solutions immediately before each experiment.
Color change observed in this compound solution. This can be an indicator of degradation.1. Discard the solution.2. Prepare a fresh solution using a pre-chilled, acidic buffer.3. If a neutral buffer is required, add an antioxidant and use the solution immediately.
Low recovery of this compound during sample processing. Degradation during sample handling and storage.1. For biological samples like plasma and urine, acidification to a final pH of 3.0-4.0 can enhance stability.[3]2. Minimize freeze-thaw cycles.[1][2]3. Store samples at -20°C or lower for long-term storage.[1][2]

Quantitative Data Summary

The stability of this compound is significantly affected by pH and temperature. The following tables provide a summary of its half-life under different conditions.

Table 1: Half-life (t₁/₂) of this compound at 25°C in Aqueous Buffers at Different pH Values

pHHalf-life (t₁/₂) in hours
2.0Stable for at least 24h[4]
3.0Stable for at least 24h[4]
4.5Stable for at least 24h[4]
6.82.89[2]
7.41.8[5]
9.00.31[4]

Table 2: Effect of Temperature on this compound Stability in Phosphate Buffer (pH 7.4)

Temperature (°C)Observation
4More stable
25Degradation observed
40Significant degradation
Data derived from a study showing temperature-dependent degradation.[1]

Table 3: Effect of Antioxidants on this compound Half-life (t₁/₂) in Aqueous Buffer (pH 7.4, 25°C)

AntioxidantConcentrationHalf-life (t₁/₂) in hours
None-1.8[5]
Vitamin C0.1%Degradation suppressed[1]
Sodium Sulfite (Na₂SO₃)0.2%3.5[5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with enhanced stability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Citrate-phosphate buffer (pH 4.0)

  • Vitamin C (Ascorbic acid)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Prepare a 100 mM citrate-phosphate buffer and adjust the pH to 4.0.

  • Dissolve Vitamin C in the buffer to a final concentration of 0.1% (w/v).

  • Weigh the required amount of this compound powder and dissolve it in a minimal amount of DMSO to create a high-concentration primary stock.

  • Dilute the primary stock with the pH 4.0 citrate-phosphate buffer containing Vitamin C to achieve the desired final concentration.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound. Method optimization may be required depending on the specific experimental setup.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 column (e.g., Diamonsil C18, 4.6 mm x 150 mm, 5 µm).[6]

  • Mobile Phase: Methanol, water, and phosphoric acid (47:53:0.2, v/v/v).[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[6][7]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve.

  • Prepare experimental samples by diluting them in the mobile phase to a concentration within the linear range of the calibration curve.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples into the HPLC system.

  • Integrate the peak area corresponding to this compound.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling Pathway: this compound's Antioxidant Mechanism

baicalin_antioxidant_pathway cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_cellular_response Cellular Response ROS ROS Nrf2 Nrf2 ROS->Nrf2 activates This compound This compound This compound->ROS scavenges This compound->Nrf2 activates HO-1 HO-1 Nrf2->HO-1 upregulates AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes upregulates CellularProtection Cellular Protection HO-1->CellularProtection AntioxidantEnzymes->CellularProtection baicalin_workflow Start Start PrepareBuffer Prepare Acidic Buffer (pH 2.0-4.5) + Antioxidant (e.g., 0.1% Vit C) Start->PrepareBuffer PrepareStock Prepare this compound Stock Solution PrepareBuffer->PrepareStock Store Aliquot and Store at -20°C / -80°C PrepareStock->Store Experiment Perform Experiment PrepareStock->Experiment CollectSamples Collect Samples Experiment->CollectSamples ProcessSamples Process Samples (e.g., Acidify if needed) CollectSamples->ProcessSamples HPLC HPLC Analysis ProcessSamples->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis End End DataAnalysis->End

References

Technical Support Center: Enhancing Baicalin Dissolution with Solid Dispersion Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the dissolution of Baicalin using solid dispersion techniques.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and characterization of this compound solid dispersions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Drug Loading - Poor miscibility between this compound and the carrier. - Use of a suboptimal solvent system. - High viscosity of the polymer solution, hindering molecular dispersion.- Carrier Selection: Screen for carriers with good hydrogen bonding potential with this compound (e.g., PVP, Eudragit, Pluronic F68).[1] - Solvent System Optimization: Use a co-solvent system to improve the solubility of both this compound and the carrier. For instance, an ethanol/n-butyl alcohol mixture can be effective.[1] - Method Modification: Consider techniques like hot-melt extrusion which can sometimes achieve higher drug loading for thermally stable compounds.
Phase Separation or Recrystallization During Preparation (e.g., Solvent Evaporation) - The drug and carrier are not fully miscible at the desired ratio. - The solvent evaporation rate is too slow, allowing time for nucleation and crystal growth. - this compound has a high tendency to crystallize.- Increase Evaporation Rate: Use a rotary evaporator under vacuum to accelerate solvent removal. - Carrier Ratio: Increase the proportion of the carrier to better encapsulate and stabilize the amorphous this compound. - Alternative Technique: Employ rapid solidification methods like spray drying or spray freeze-drying to kinetically trap this compound in an amorphous state.[1][2]
Sticky or Clumpy Product (Especially with Solvent Evaporation) - The chosen polymer has a low glass transition temperature (Tg). - The product has a high affinity for moisture. - Residual solvent is present.- Polymer Choice: Select a carrier with a higher Tg. - Drying Conditions: Ensure complete solvent removal by drying under vacuum at an appropriate temperature. - Downstream Processing: Consider incorporating a glidant or anti-adherent in subsequent formulation steps.
Poor Dissolution Enhancement Despite Amorphous State - Formation of drug-rich domains or incomplete molecular dispersion. - The carrier itself has poor wettability or slow dissolution. - Agglomeration of solid dispersion particles in the dissolution medium.- Homogenization: Ensure the initial drug-carrier solution is clear and homogenous before solvent removal. - Carrier Selection: Use highly water-soluble carriers like PVP K30 or Pluronic F68.[1] - Particle Size Reduction: Gently mill the solid dispersion to a uniform particle size to improve wettability and surface area.
Recrystallization During Storage - The amorphous form is thermodynamically unstable. - Absorption of moisture, which acts as a plasticizer and lowers the Tg. - Storage at temperatures close to or above the Tg.- Co-amorphous Systems: Form a co-amorphous system with a small molecule co-former (e.g., histidine) to enhance stability through strong intermolecular interactions.[3] - Packaging and Storage: Store the solid dispersion in a desiccator or in moisture-proof packaging at a controlled, cool temperature. - Polymer Selection: Choose polymers that form strong hydrogen bonds with this compound to inhibit molecular mobility.

Frequently Asked Questions (FAQs)

1. Which solid dispersion technique is best for this compound?

The optimal technique depends on the specific requirements of your formulation.

  • Solvent Evaporation: A simple and accessible method, but can be prone to issues like recrystallization and product stickiness with this compound.[1][4]

  • Spray Freeze-Drying (SFD): Produces highly porous, amorphous particles with significantly enhanced dissolution rates. It is particularly advantageous for thermosensitive compounds as it avoids high temperatures.[1][2][5]

  • Co-amorphous Systems: An emerging approach that can significantly increase solubility and provide excellent physical stability against recrystallization.[3]

  • Hot-Melt Extrusion (HME): A solvent-free method suitable for thermally stable drugs, but this compound's high melting point can be a challenge.[6]

2. What are the most suitable carriers for this compound solid dispersions?

Commonly used and effective carriers for this compound include:

  • Polyvinylpyrrolidone (PVP): Different grades (e.g., K30, K40) are widely used due to their excellent solubilizing and stabilizing properties.

  • Pluronic F68: A non-ionic surfactant that can improve both dissolution and oral bioavailability.[1]

  • Eudragit® Polymers: Can be used for pH-dependent release profiles, for instance, for colon-specific delivery.

  • Mesoporous Carbon Nanopowder (MCN): A novel carrier that has shown promise in significantly increasing the dissolution rate of this compound.[7]

  • Amino Acids (for co-amorphous systems): Histidine has been shown to form a stable and highly soluble co-amorphous system with this compound.[3]

3. What is the optimal drug-to-carrier ratio?

The optimal ratio is formulation-dependent and requires experimental determination. Generally, a higher proportion of carrier leads to better stabilization of the amorphous drug and improved dissolution. However, excessively high carrier content can lead to a bulky formulation. Ratios from 1:1 to 1:9 (drug:carrier) have been investigated for this compound.[1] It is crucial to evaluate different ratios to find the balance between dissolution enhancement and practical dosage form development.

4. How can I characterize the prepared this compound solid dispersion?

A combination of analytical techniques is essential to confirm the physical state and performance of the solid dispersion:

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the solid dispersion.[1][7]

  • Powder X-Ray Diffraction (PXRD): To confirm the amorphous state of this compound in the solid dispersion, indicated by the absence of sharp crystalline peaks.[1][7]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to confirm the absence of the melting endotherm of crystalline this compound.[1][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between this compound and the carrier.

  • In Vitro Dissolution Testing: To evaluate the enhancement of the dissolution rate compared to pure this compound and a physical mixture.[1][7]

5. How can I ensure the long-term stability of my this compound solid dispersion?

To prevent recrystallization and maintain dissolution enhancement over time:

  • Select a suitable carrier that forms strong interactions with this compound.

  • Optimize the drug-to-carrier ratio to ensure complete molecular dispersion.

  • Control moisture content by thorough drying and storage in desiccated and sealed containers.

  • Store at a temperature well below the glass transition temperature (Tg) of the solid dispersion.

  • Consider co-amorphous systems , which have shown excellent long-term stability.[3]

Data Presentation

Table 1: Comparison of Dissolution Enhancement for this compound Solid Dispersions

TechniqueCarrierDrug:Carrier RatioDissolution MediumDissolution after 120 min (% of drug released)Reference
Pure this compound --Water~2.4%[1]
Solvent Evaporation Pluronic F681:4Water~11%[1]
Spray Freeze-Drying Pluronic F681:1Water57%[1]
Spray Freeze-Drying Pluronic F681:2Water73%[1]
Spray Freeze-Drying Pluronic F681:4Water81%[1]
Solvent Evaporation Mesoporous Carbon1:6Simulated Gastric Fluid>90%[7]
Co-amorphous Histidine1:1 (molar)Simulated Intestinal BufferComplete dissolution within 15 min[3]

Table 2: Pharmacokinetic Parameters of Baicalein Solid Dispersions in Rats

FormulationCmax (ng/mL)Tmax (h)AUC0-12 (ng·h/mL)Relative Bioavailability (%)Reference
Pure Baicalein 358.3 ± 103.26.0 ± 2.81532.7 ± 432.1100[1]
SFD with Pluronic F68 1293.4 ± 354.72.0 ± 1.03570.8 ± 987.6233[1]

Note: The study cited used Baicalein, the aglycone of this compound. The trends in bioavailability enhancement are expected to be similar for this compound.

Experimental Protocols

Solvent Evaporation Method for this compound-Mesoporous Carbon Nanopowder (MCN) Solid Dispersion
  • Materials: this compound, Mesoporous Carbon Nanopowder (MCN), Ethanol.

  • Procedure:

    • Dissolve this compound in ethanol to prepare a 2 mg/mL solution.

    • Gradually add the desired amount of MCN to the this compound solution to achieve the target drug-to-carrier ratio (e.g., 1:6 w/w).

    • Ultrasonicate the mixture for 15 minutes to ensure uniform dispersion of the MCN particles.

    • Gently stir the mixture for 12 hours to allow for adsorption equilibrium.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting powder in a vacuum oven to remove any residual solvent.

    • Gently grind and sieve the dried solid dispersion.[7]

Spray Freeze-Drying (SFD) Method for this compound-Pluronic F68 Solid Dispersion
  • Materials: this compound, Pluronic F68, Ethanol, n-Butyl alcohol, Deionized water, Liquid nitrogen.

  • Procedure:

    • Drug Solution: Dissolve this compound in a cosolvent mixture of ethanol and n-butyl alcohol (e.g., 20:30 v/v) to a concentration of 3 mg/mL.

    • Carrier Solution: Dissolve Pluronic F68 in deionized water at a concentration corresponding to the desired drug-to-carrier ratio (e.g., for a 1:4 ratio, use a 12 mg/mL Pluronic F68 solution).

    • Mixing: Mix the drug and carrier solutions at a 50:50 (v/v) ratio.

    • Atomization and Freezing: Atomize the resulting solution above the surface of liquid nitrogen. This will result in instantaneously frozen microparticles.

    • Lyophilization: Transfer the frozen microparticles to a freeze-dryer and lyophilize to remove the frozen solvents.[1]

Co-amorphous System Preparation via Solvent Evaporation
  • Materials: this compound, Histidine, Suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve this compound and Histidine in a 1:1 molar ratio in a minimal amount of the chosen solvent.

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator at a temperature well below the boiling point of the solvent.

    • Further dry the resulting solid under vacuum for 24 hours to remove any residual solvent.

    • Store the co-amorphous powder in a desiccator.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep_start Start: Select Technique solvent_evap Solvent Evaporation prep_start->solvent_evap sfd Spray Freeze-Drying prep_start->sfd co_amorphous Co-amorphous Preparation prep_start->co_amorphous sem SEM solvent_evap->sem sfd->sem co_amorphous->sem pxrd PXRD sem->pxrd dsc DSC pxrd->dsc ftir FTIR dsc->ftir dissolution In Vitro Dissolution ftir->dissolution stability Stability Studies dissolution->stability bioavailability In Vivo Bioavailability stability->bioavailability end_node End: Optimized this compound Formulation bioavailability->end_node

Caption: Experimental workflow for developing this compound solid dispersions.

decision_tree q1 Is this compound Thermally Stable? q2 Is Recrystallization a Major Concern? q1->q2 No tech1 Consider Hot-Melt Extrusion q1->tech1 Yes q3 Is a Simple & Accessible Method Preferred? q2->q3 Yes tech2 Spray Freeze-Drying or Co-amorphous System q2->tech2 No tech3 Solvent Evaporation (with caution) q3->tech3 Yes tech4 Spray Freeze-Drying q3->tech4 No

Caption: Decision tree for selecting a suitable solid dispersion technique.

References

Validation & Comparative

Baicalin vs. Baicalein: An In Vitro Potency Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro bioactivities of baicalin and its aglycone, baicalein, reveals significant differences in their potency across various experimental models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Derived from the root of Scutellaria baicalensis, this compound and its aglycone baicalein are flavonoids that have garnered considerable attention for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. While structurally similar, the presence of a glucuronic acid moiety on this compound significantly influences its biological activity compared to baicalein. In vitro studies consistently demonstrate that baicalein exhibits greater potency in a majority of biological assays.

Quantitative Comparison of In Vitro Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and baicalein from various in vitro studies, highlighting their comparative potency in anticancer, anti-inflammatory, and antioxidant assays.

Anticancer Activity
Cell LineAssayThis compound IC50 (µM)Baicalein IC50 (µM)Reference
MCF-7 (Breast Cancer)Cytotoxicity (MTT)250 ± 10.595 ± 4.8[1]
HUVEC-ST (Endothelial)Cytotoxicity (MTT)167 ± 6.7115 ± 2.6[1]
OVCAR-3 (Ovarian Cancer)Cytotoxicity~44.6~39.4
A2780/CP70 (Ovarian Cancer)Cytotoxicity~55.2~24.3
IOSE-364 (Normal Ovarian)Cytotoxicity~177.0~68.0
Caco-2 (Colon Cancer)Cytotoxicity (MTT)479 µg/mL332 µg/mL
Anti-inflammatory Activity
AssayThis compound IC50Baicalein IC50Reference
Src Kinase Inhibition17 µM4 µM
IL-6 Production (LPS-stimulated THP-1 cells)578 µg/mL88 µg/mL
Antioxidant Activity
AssayThis compound IC50Baicalein IC50Reference
DPPH Radical Scavenging16.4 µg/mLNot explicitly compared in the same study
Xanthine Oxidase Inhibition215.19 µM3.12 µM
Superoxide Radical ScavengingMore potent than baicaleinLess potent than this compound

Experimental Protocols

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or baicalein and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound/Baicalein A->B C Add MTT solution B->C D Incubate (4h, 37°C) C->D E Solubilize formazan crystals (DMSO) D->E F Measure absorbance at 570 nm E->F

MTT Assay Experimental Workflow
Anti-inflammatory Assessment: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

Procedure:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, pre-treat the cells with this compound or baicalein for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The NF-κB activity is determined by the ratio of firefly to Renilla luciferase activity.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is used to determine the free radical-scavenging activity of a compound.

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound or baicalein in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add 100 µL of the sample to 100 µL of a 0.2 mM DPPH solution in methanol in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of DPPH radical scavenging is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

Signaling Pathway Modulation

This compound and baicalein exert their biological effects by modulating various signaling pathways. Notably, both compounds have been shown to inhibit the PI3K/Akt and NF-κB pathways, which are crucial in cell survival, proliferation, and inflammation.

G cluster_pathway Inhibition of PI3K/Akt and NF-κB Pathways Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Proliferation Cell Proliferation, Survival, Inflammation Nucleus->Proliferation promotes transcription of Baicalein Baicalein Baicalein->PI3K Baicalein->IKK This compound This compound This compound->PI3K This compound->IKK

References

A Comparative Guide to the Antioxidant Activities of Baicalin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin and Quercetin are prominent members of the flavonoid family, a class of polyphenolic compounds widely recognized for their potent antioxidant properties. Both are extensively investigated for their therapeutic potential in a range of diseases associated with oxidative stress. This guide provides an objective comparison of their antioxidant activities, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their work.

Mechanisms of Antioxidant Action

The antioxidant effects of this compound and Quercetin are multifaceted, involving direct radical scavenging and modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

This compound's Antioxidant Mechanisms

This compound primarily exerts its antioxidant effects by scavenging reactive oxygen species (ROS) and modulating key signaling pathways.[1][2] It has been shown to activate the Nrf2/HO-1 pathway, a critical regulator of cellular antioxidant responses.[3][4] By activating Nrf2, this compound enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLM).[3][4] Additionally, this compound can inhibit pro-inflammatory and pro-oxidative pathways like NF-κB and p38 MAPK.[1][5]

Baicalin_Signaling_Pathway This compound This compound ROS ROS This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Inhibits ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLM) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection Inflammation_Oxidative_Stress Inflammation & Oxidative Stress NFkB->Inflammation_Oxidative_Stress p38_MAPK->Inflammation_Oxidative_Stress Quercetin_Signaling_Pathway Quercetin Quercetin ROS ROS Quercetin->ROS Scavenges Nrf2 Nrf2 Quercetin->Nrf2 Activates AMPK AMPK Quercetin->AMPK Activates MAPK MAPK Quercetin->MAPK Modulates NFkB NF-κB Quercetin->NFkB Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes Cell_Survival Cell Survival AMPK->Cell_Survival Inflammation Inflammation NFkB->Inflammation Antioxidant_Enzymes->ROS Neutralizes DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_sample Prepare various concentrations of this compound/Quercetin start->prep_sample mix Mix sample solution with DPPH solution prep_dpph->mix prep_sample->mix incubate Incubate in the dark (30 minutes at room temp) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end ABTS_Assay_Workflow start Start prep_abts Generate ABTS•+ by reacting 7 mM ABTS with 2.45 mM potassium persulfate (12-16h in dark) start->prep_abts prep_sample Prepare various concentrations of this compound/Quercetin start->prep_sample dilute_abts Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm prep_abts->dilute_abts mix Mix sample solution with ABTS•+ solution dilute_abts->mix prep_sample->mix incubate Incubate for a specified time (e.g., 6 minutes) mix->incubate measure Measure absorbance at ~734 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end CAA_Assay_Workflow start Start seed_cells Seed cells (e.g., HepG2) in a 96-well plate and grow to confluence start->seed_cells wash_cells Wash cells with buffer (e.g., DPBS) seed_cells->wash_cells load_probe Load cells with DCFH-DA probe and antioxidant compound wash_cells->load_probe incubate1 Incubate at 37°C for 60 minutes load_probe->incubate1 wash_again Wash cells to remove excess probe and compound incubate1->wash_again initiate_ros Add free radical initiator (e.g., AAPH) wash_again->initiate_ros measure_fluorescence Immediately measure fluorescence (Ex: 480 nm, Em: 530 nm) kinetically initiate_ros->measure_fluorescence calculate_caa Calculate CAA value measure_fluorescence->calculate_caa end End calculate_caa->end

References

Unlocking Synergistic Potential: A Comparative Guide to Baicalin and Chemotherapy Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of oncology is continually evolving, with a growing emphasis on combination therapies that enhance efficacy and mitigate the adverse effects of conventional treatments. Among the promising natural compounds, Baicalin, a flavonoid derived from the root of Scutellaria baicalensis, has garnered significant attention for its potential to synergize with traditional chemotherapy drugs. This guide provides a comprehensive comparison of this compound's synergistic effects with various chemotherapeutic agents, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Comparative Analysis of Synergistic Efficacy

The co-administration of this compound with chemotherapy has demonstrated significant synergistic effects across a range of cancer cell lines and in vivo models. This synergy manifests as enhanced cytotoxicity, increased apoptosis, and the overcoming of multidrug resistance.

Table 1: In Vitro Synergistic Cytotoxicity of this compound and Chemotherapy Drugs

Chemotherapy DrugCancer Cell LineThis compound ConcentrationChemotherapy ConcentrationOutcome
DoxorubicinMCF-7 (Breast Cancer)IC50 (167 µmol/L)3 µmol/LViable cells decreased from 54% (Dox alone) to 21%[1].
DoxorubicinMDA-MB-231 (Breast Cancer)25 µM, 50 µM10 µMEnhanced chemosensitivity compared to Doxorubicin alone[2].
DocetaxelMCF-7 (Breast Cancer)IC50Not specifiedSignificantly enhanced taxane activity and reduction of mitochondrial membrane potential[1].
CisplatinA549 (Lung Cancer)8 µg/ml4 µg/mlSynergistic inhibition of proliferation[3].
CisplatinA549/DDP (Cisplatin-resistant Lung Cancer)8 µg/ml4 µg/mlAdditive and synergistic effects on proliferation inhibition[3].
PaclitaxelA549/PTX (Paclitaxel-resistant Lung Cancer)Co-delivered in nanoparticlesNot specifiedOvercame multidrug resistance with a CI50 value of 0.513[4].
5-FluorouracilGastric Cancer CellsNot specifiedNot specifiedEnhanced chemosensitivity by promoting ROS-related ferroptosis.
GemcitabinePancreatic Cancer CellsNot specifiedNot specifiedSynergistic effects with a Combination Index (CI) value < 1[5].

Table 2: In Vivo Synergistic Anti-Tumor Activity of this compound and Chemotherapy Drugs

Chemotherapy DrugAnimal ModelThis compound TreatmentChemotherapy TreatmentOutcome
CisplatinA549 Xenograft MiceIncluded in treatmentCisplatinSignificantly lower average radiance in xenograft mice compared to cisplatin alone[6].
DocetaxelBALB/c Mice with MDA-MB-231 XenograftsIncluded in treatmentDocetaxelEnhanced chemosensitivity, inhibiting tumor growth and pulmonary metastasis[7].
5-FluorouracilSwiss Albino MiceIncluded in treatment5-FluorouracilSignificantly inhibited tumor growth and promoted apoptosis[7][8].

Underlying Molecular Mechanisms of Synergy

The synergistic effects of this compound with chemotherapy are attributed to its multifaceted influence on various signaling pathways that govern cancer cell proliferation, survival, and drug resistance.

Induction of Apoptosis

This compound enhances chemotherapy-induced apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2 and survivin.[1][2]

cluster_0 Chemotherapy + this compound cluster_1 Mitochondrial (Intrinsic) Pathway Chemo_this compound Chemotherapy + This compound Bax_Bad Bax, Bad (Pro-apoptotic) Chemo_this compound->Bax_Bad Upregulates Bcl2_Survivin Bcl-2, Survivin (Anti-apoptotic) Chemo_this compound->Bcl2_Survivin Downregulates Mito Mitochondrial Membrane Potential (ΔΨm) Bax_Bad->Mito Decreases Bcl2_Survivin->Mito Maintains CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_0 Mechanism of Reversing Drug Resistance This compound This compound Pgp P-glycoprotein (Drug Efflux Pump) This compound->Pgp Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits DrugEfflux Drug Efflux Pgp->DrugEfflux CellSurvival Cell Survival & Resistance PI3K_Akt->CellSurvival Chemo Chemotherapy Drug CancerCell Cancer Cell Chemo->CancerCell CancerCell->DrugEfflux DrugAccumulation Intracellular Drug Accumulation CancerCell->DrugAccumulation Increased DrugEfflux->Chemo Expels DrugAccumulation->CellSurvival Induces Apoptosis cluster_0 General Experimental Workflow start Cancer Cell Culture treatment Treatment: - this compound - Chemotherapy - Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis protein Protein Analysis (e.g., Western Blot) treatment->protein end Data Analysis viability->end apoptosis->end protein->end

References

Comparative Analysis of Baicalin and Wogonin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Baicalin and Wogonin, two prominent flavonoid compounds derived from the root of Scutellaria baicalensis, have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds share a common flavonoid backbone but differ in their substitution patterns, leading to distinct physicochemical properties and biological effects. This guide provides a comprehensive, data-driven comparison of this compound and Wogonin to aid researchers, scientists, and drug development professionals in their investigations.

Physicochemical and Pharmacokinetic Properties

A fundamental comparison of this compound and Wogonin begins with their structural and pharmacokinetic differences. This compound is the 7-O-glucuronide of baicalein, while wogonin is the 8-methoxy derivative of 5,7-dihydroxyflavone. These structural variations significantly influence their solubility, bioavailability, and metabolic fate.

PropertyThis compoundWogoninReference
Molecular Formula C21H18O11C16H12O5[1]
Molecular Weight 446.36 g/mol 284.26 g/mol [1]
Bioavailability Generally lower, requires hydrolysis to baicalein for absorption.Higher than this compound.[2][3]
Key Metabolic Process Hydrolysis to its aglycone, baicalein, by intestinal microflora.Primarily undergoes glucuronidation and sulfation.[3]
Comparative Efficacy in Oncology

Both this compound and Wogonin have demonstrated potent anticancer activities across various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of key signaling pathways.

Table 1: Comparative Anticancer Activity

Cancer Cell LineCompoundConcentrationEffectReference
HT-29 (Colon Cancer) Baicalein (aglycone of this compound)100 µM>50% reduction in cell viability after 48h; Induced G1 phase arrest and apoptosis.[1][4]
Wogonin150 µM51.66% reduction in cell viability after 48h; Induced sub-G1 and G2/M arrest.[4]
MCF-7 (Breast Cancer) This compound50-200 µmol/LConcentration-dependent inhibition of cell growth.[5]
Wogonin-Significantly inhibited MCF-7 cell growth.[5]
A549 (Lung Cancer) Baicalein, Wogonin, and Oroxylin-A mixture-Inhibited the epithelial-mesenchymal transition (EMT) process.[6][7]
Anti-Inflammatory and Neuroprotective Effects

This compound and Wogonin are well-documented for their potent anti-inflammatory and neuroprotective properties. They exert these effects by targeting critical inflammatory and neuronal signaling cascades.

Table 2: Comparative Anti-Inflammatory and Neuroprotective Activity

Model SystemCompoundKey FindingsReference
LPS-stimulated Endothelial Cells This compound & WogoninBoth inhibited LPS-induced barrier disruption, expression of cell adhesion molecules, and monocyte migration. Both suppressed TNF-α or IL-6 production and NF-κB activation.[8]
Oxygen and Glucose Deprivation (OGD) in PC12 cells This compoundEC50: 1.2 µg/mL; Safety Index: 156.[9]
WogoninEC50: 4.3 µg/mL; Safety Index: 2.47.[9]
Amyloid Beta-induced Toxicity in PC12 cells Baicalein (aglycone of this compound)Strongest antioxidant activity, significantly eliminated ROS accumulation.[10][11]
WogoninExcellent inhibitory activity on apoptosis.[11]

Signaling Pathway Modulation

The pharmacological effects of this compound and Wogonin are underpinned by their ability to modulate a multitude of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Both this compound and Wogonin have been shown to inhibit this pathway in various cancer cells, contributing to their pro-apoptotic effects.[12] Baicalein, the aglycone of this compound, can inhibit PI3K/Akt signaling, leading to decreased cell survival.[13] Similarly, a mixture containing wogonin has been shown to inhibit the PI3K/Akt pathway in lung cancer cells.[6][7]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound / Wogonin This compound->PI3K This compound->Akt

Figure 1. Inhibition of the PI3K/Akt signaling pathway by this compound and Wogonin.
NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and immunity. Both this compound and Wogonin are potent inhibitors of NF-κB activation, which contributes to their anti-inflammatory effects.[14][15] They can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[16]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB IκBα degradation Transcription Gene Transcription (Pro-inflammatory mediators) This compound This compound / Wogonin This compound->IKK This compound->NFkB inhibits translocation

Figure 2. Inhibition of the NF-κB signaling pathway by this compound and Wogonin.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound and Wogonin on cancer cells.[1][4]

  • Cell Seeding: Plate cells (e.g., HT-29) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or Wogonin (e.g., 0, 25, 50, 100, 150 µM) for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound or Wogonin Incubate1->Treat Incubate2 Incubate 24/48h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add DMSO to dissolve formazan Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability Read->Analyze End End Analyze->End

Figure 3. Experimental workflow for the MTT cell viability assay.
Western Blot Analysis

This protocol is a generalized procedure for assessing protein expression levels modulated by this compound and Wogonin.

  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

References

A Comparative Guide to the In Vivo Neuroprotective Efficacy of Baicalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Baicalin's neuroprotective effects, validated through various in vivo experimental models. It offers a synthesis of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms to assist in evaluating its therapeutic potential.

Comparison of Neuroprotective Efficacy: this compound vs. Alternatives

This compound, a major flavonoid derived from the root of Scutellaria baicalensis, has demonstrated significant neuroprotective properties across multiple models of neurological disorders.[1] Its efficacy is often compared to its aglycone, Baicalein, or evaluated against standard vehicle controls in disease models. The following table summarizes key quantitative outcomes from various in vivo studies.

Table 1: Summary of Quantitative In Vivo Neuroprotective Effects of this compound

Animal ModelCompound & DosageAdministrationKey Quantitative FindingsComparative Data (Model Control or Alternative)
Ischemic Stroke (Rat, MCAO)This compound (100 mg/kg)[2]Intraperitoneal (i.p.)Oxidative Stress: Reduced ROS levels to 2.63 ± 0.16 pmol/mg protein. Reduced MDA levels to 2.46 ± 0.11 pmol/mg protein.[2] Apoptosis: Significantly decreased TUNEL-positive cells, increased Bcl-2/Bax ratio, and attenuated Caspase-3 upregulation.[2][3]Vehicle + MCAO: ROS levels at 3.65 ± 0.19 pmol/mg protein; MDA levels at 3.18 ± 0.31 pmol/mg protein.[2]
Traumatic Brain Injury (Mouse, TBI)This compound (50, 100, 150 mg/kg)[4]Intraperitoneal (i.p.)Neurological Function: Dose-dependently improved neurological scores. Oxidative Stress: Activated the Akt/Nrf2 pathway, upregulating downstream antioxidants HO-1 and NQO-1.[4] Apoptosis: Reduced neuronal apoptosis in the injured cortex.[4]Vehicle + TBI: Showed significant neurological deficits, brain edema, and oxidative stress.[4]
Parkinson's Disease (Rat, 6-OHDA)Baicalein (Aglycone of this compound)N/ADopaminergic Neuron Survival: Increased the number of tyrosine hydroxylase (TH)-positive neurons to 265.52% of the 6-OHDA group.[5] Motor Function: Significantly attenuated muscle tremor frequency and amplitude.[5]6-OHDA Group: Showed significant loss of TH-positive neurons and severe muscle tremor.[5]
Neuroinflammation (Mouse, LPS-induced)This compoundIntraperitoneal (i.p.)Glial Activation: Inhibited the activation of microglia (Iba-1) and astrocytes (GFAP) in the hippocampus.[6] Cytokine Release: Reduced the production of pro-inflammatory cytokines TNF-α and IL-1β.[6][7]LPS Group: Showed significant activation of microglia and astrocytes.[6]

Detailed Experimental Protocols

The validation of this compound's neuroprotective effects relies on standardized and reproducible experimental models. Below are detailed methodologies for key in vivo experiments cited in the literature.

This model is widely used to mimic focal cerebral ischemia in humans.

  • Animal Preparation: Male Sprague-Dawley rats (230–250 g) are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic. Body temperature is maintained at 36.5 ± 0.5°C throughout the procedure using a heating lamp.[8]

  • Surgical Procedure: The left common carotid artery, internal carotid artery (ICA), and external carotid artery (ECA) are exposed. A nylon filament (e.g., 0.24 mm diameter) is inserted into the ICA via the ECA stump and advanced approximately 10 mm to occlude the origin of the middle cerebral artery.[8]

  • Ischemia and Reperfusion: The filament is left in place for 1.5-2 hours to induce ischemia. It is then withdrawn to allow for reperfusion of the blood flow.[8]

  • Drug Administration: this compound (e.g., 100 mg/kg) or a vehicle solution is administered intraperitoneally. Studies investigating the therapeutic window administer the compound at different time points (e.g., 0, 2, 4, 6 hours) post-MCAO.[2][8]

  • Outcome Assessment (24h post-MCAO):

    • Neurological Deficit Scoring: Sensorimotor and balancing functions are assessed.[2]

    • Histopathology: Brain tissue is collected, sectioned, and stained (e.g., with TTC) to measure the infarct volume.

    • Biochemical Analysis: Brain homogenates are used to measure levels of ROS, lipid peroxidation (LPO), and protein expression (Western Blot) for apoptotic markers like Bcl-2, Bax, and Caspase-3.[2]

    • Apoptosis Detection: TUNEL staining is performed on brain sections to identify apoptotic cells.[2]

This model is used to study the effects of systemic inflammation on the central nervous system.

  • Animal and Grouping: Mice are acclimated and randomly assigned to groups: Control (saline), LPS, and LPS + this compound.[6]

  • Drug Administration: The treatment group receives this compound (i.p.). The control and LPS groups receive a vehicle.

  • Induction of Neuroinflammation: One hour after this compound/vehicle administration, mice in the LPS and LPS + this compound groups are injected intraperitoneally with LPS (e.g., 2 mg/kg). The control group receives saline.[6]

  • Behavioral Testing: Cognitive functions are assessed using tests like the Morris water maze or Y-maze.

  • Tissue Analysis:

    • Immunohistochemistry: Brains are collected, and hippocampal sections are stained for markers of microglial (Iba-1) and astrocyte (GFAP) activation.[6]

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the hippocampus are quantified using ELISA or qPCR.[7]

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental logic and molecular pathways central to this compound's neuroprotective action.

G cluster_model Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Outcome Analysis Model Animal Model Selection (e.g., MCAO, TBI, LPS) Induction Induction of Injury/ Disease Pathology Model->Induction Treatment This compound Administration (Specify Dose & Route) Induction->Treatment Control Vehicle Control Administration Induction->Control Behavior Behavioral & Neurological Function Tests Treatment->Behavior Histo Histopathological Analysis (e.g., Infarct Volume) Treatment->Histo Biochem Biochemical Assays (ROS, Cytokines, Proteins) Treatment->Biochem Control->Behavior Control->Histo Control->Biochem

Caption: General experimental workflow for in vivo validation of this compound.

G LPS LPS / Aβ TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_I_B NF-κB / IκB MyD88->NFkB_I_B Phosphorylates IκB NFkB NF-κB (Active) NFkB_I_B->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, iNOS) Nucleus->Cytokines Gene Transcription Inflammation Neuroinflammation Cytokines->Inflammation This compound This compound This compound->TLR4 Inhibits This compound->NFkB_I_B Inhibits

Caption: this compound's anti-inflammatory action via the TLR4/NF-κB pathway.

G Injury Ischemic or Oxidative Injury PI3K PI3K Injury->PI3K Bax Bax (Pro-apoptotic) Injury->Bax Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Akt->Bax Inhibits ARE ARE (in Nucleus) Nrf2->ARE Translocates to Nucleus Antioxidants Antioxidant Enzymes (HO-1, NQO-1) ARE->Antioxidants Promotes Transcription Antioxidants->Injury Neutralizes ROS Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Neuronal Apoptosis Caspase3->Apoptosis This compound This compound This compound->PI3K Activates

Caption: this compound's antioxidant and anti-apoptotic signaling pathways.

Mechanistic Insights

In vivo and in vitro studies converge on several key mechanisms through which this compound exerts its neuroprotective effects:

  • Anti-inflammatory Action: this compound consistently demonstrates an ability to suppress neuroinflammation. It inhibits the activation of microglia and astrocytes and reduces the secretion of pro-inflammatory cytokines like TNF-α and IL-1β.[7] This is often achieved by blocking the Toll-like receptor 4 (TLR4) and its downstream myeloid differentiation factor 88 (MyD88), which ultimately prevents the activation of the master inflammatory regulator, NF-κB.[7]

  • Antioxidant Effects: The compound effectively mitigates oxidative stress, a common pathway in neuronal death.[2] this compound reduces reactive oxygen species (ROS) and lipid peroxidation.[2][8] Mechanistically, it has been shown to activate the Akt/Nrf2 signaling pathway.[4] This leads to the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and promotes the transcription of protective enzymes like heme oxygenase-1 (HO-1).[4]

  • Anti-apoptotic Regulation: this compound protects neurons by directly intervening in the apoptotic cascade. It modulates the balance of the Bcl-2 family of proteins, increasing the expression of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax.[2][9] This shift in the Bcl-2/Bax ratio prevents the activation of executioner caspases, such as Caspase-3, thereby inhibiting programmed cell death.[1][2][3] This regulation is frequently linked to the activation of the pro-survival PI3K/Akt signaling pathway.[4][9]

References

A Head-to-Head Comparison of Baicalin and Other Potent Flavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Baicalin and other prominent flavonoids—Quercetin, Curcumin, and Epigallocatechin gallate (EGCG). Designed for researchers, scientists, and drug development professionals, this document summarizes key performance metrics from experimental studies, details relevant methodologies, and visualizes critical signaling pathways to facilitate informed decisions in research and development.

Executive Summary

This compound, a flavonoid derived from the roots of Scutellaria baicalensis, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide places this compound in a direct comparative context with other well-researched flavonoids: Quercetin, a ubiquitous flavonol found in many fruits and vegetables; Curcumin, the principal curcuminoid of turmeric; and EGCG, the most abundant catechin in tea. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this guide aims to be an invaluable resource for the scientific community.

Data Presentation: A Quantitative Comparison

The following tables summarize the comparative efficacy of this compound, Quercetin, Curcumin, and EGCG across key experimental assays.

Table 1: Antioxidant Activity
FlavonoidDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)
This compound13.40 - 16.4[1][2]38.37[2]
Quercetin4.60 (µM)[3]1.89[4]
Curcumin--
EGCG--

Lower IC50 values indicate higher antioxidant activity. Data for Curcumin and EGCG in directly comparable units were not available in the reviewed literature.

Table 2: Anti-inflammatory Activity
FlavonoidTNF-α InhibitionIL-6 InhibitionIL-8 Inhibition IC50 (µM)
This compoundEffective inhibition[5][6][7][8]Effective inhibition[5][6][7][8]-
Quercetin---
CurcuminInhibition observed[9]Inhibition observed[9]38.9[9]
EGCG--78.3[9]

Qualitative data indicates effective inhibition of TNF-α and IL-6 by this compound. Quantitative IC50 values for direct comparison were limited.

Table 3: Cytotoxicity in Cancer Cell Lines
FlavonoidCell LineIC50
This compoundMCF-7 (Breast Cancer)228.02 µM (EMT-6/P), 143.70 µM (EMT-6/V)[10]
HUVEC-ST (Endothelial)167 ± 6.7 µmol/L[11]
Quercetin--
Curcumin--
EGCGPC3 (Prostate Cancer)189.8 µM
LNCaP (Prostate Cancer)159.3 µM
DU145 (Prostate Cancer)40.6 µM
Pancreatic, Colon, Lung Cancer LinesIC50 values available[12]
EMT-6/P (Breast Cancer)300.00 µM[10]
EMT-6/V (Breast Cancer)109.29 µM[10]

IC50 values represent the concentration required to inhibit 50% of cell viability and vary depending on the cell line and experimental conditions.

Table 4: Bioavailability and Pharmacokinetics
FlavonoidBioavailabilityKey Pharmacokinetic Notes
This compoundLow[13]Undergoes gastrointestinal hydrolysis and enterohepatic recycling.[13] Co-administration with other herbs can affect its disposition.[13]
Quercetin-Co-administration with EGCG can increase the bioavailability of other flavonoids.[14][15]
CurcuminLow-
EGCGLowCo-administration with Quercetin can increase cellular absorption and decrease methylation of EGCG.[16]

Bioavailability of these flavonoids is generally low, and various formulation strategies are being explored to enhance it.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).[17]

  • Procedure :

    • Prepare various concentrations of the test flavonoid in a suitable solvent.[17]

    • Add a defined volume of each flavonoid dilution to a cuvette or well of a microplate.[17]

    • Add an equal volume of the DPPH working solution to initiate the reaction.[17]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[18]

    • Measure the absorbance at 517 nm using a spectrophotometer.[18][19]

    • A blank containing only the solvent and DPPH solution is used as a negative control. Ascorbic acid is often used as a positive control.[17]

  • Data Analysis : The percentage of scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[18] The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

  • Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Procedure :

    • Prepare various concentrations of the test flavonoid.

    • Add a small volume of the sample solution to the diluted ABTS•+ solution.[20]

    • Incubate the mixture in the dark at room temperature for a specific time (e.g., 6 minutes).[20]

    • Measure the absorbance at 734 nm.[20]

  • Data Analysis : The percentage of scavenging activity is calculated, and the IC50 value is determined, similar to the DPPH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay determines cell viability by measuring the metabolic activity of cells.

  • Principle : Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[21][22]

  • Procedure :

    • Seed cells in a 96-well plate and incubate to allow for attachment.

    • Treat the cells with various concentrations of the test flavonoid and incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[23]

    • Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated.

TNF-α and IL-6 Inhibition Assay (ELISA)

This assay quantifies the amount of pro-inflammatory cytokines (TNF-α and IL-6) secreted by cells in response to an inflammatory stimulus.

  • Cell Culture and Stimulation :

    • Culture appropriate cells (e.g., macrophages like RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of the test flavonoid.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.

    • Incubate for a specified period to allow for cytokine secretion into the cell culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay) Procedure :

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).[24]

    • Block non-specific binding sites.

    • Add the cell culture supernatants (containing the secreted cytokines) to the wells.[24]

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.[25][26]

    • Stop the reaction and measure the absorbance using a microplate reader.[25][26]

  • Data Analysis : A standard curve is generated using known concentrations of the cytokine. The concentration of the cytokine in the samples is then determined by interpolating from the standard curve. The percentage of inhibition by the flavonoid is calculated relative to the stimulated, untreated control.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound, Quercetin, Curcumin, and EGCG. These visualizations provide a clear overview of the molecular mechanisms underlying their pharmacological effects.

baicalin_pathways cluster_stimulus External Stimuli cluster_this compound This compound cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Activates MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway Activates This compound This compound This compound->NF-κB Pathway Inhibits This compound->MAPK Pathway Inhibits PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Modulates Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway This compound->Nrf2/HO-1 Pathway Activates Inflammation ↓ Inflammation ↓ NF-κB Pathway->Inflammation ↓ Leads to MAPK Pathway->Inflammation ↓ Leads to Apoptosis ↑ Apoptosis ↑ PI3K/Akt Pathway->Apoptosis ↑ Leads to Oxidative Stress ↓ Oxidative Stress ↓ Nrf2/HO-1 Pathway->Oxidative Stress ↓ Leads to

Caption: Key signaling pathways modulated by this compound.

quercetin_pathways cluster_stimulus Cellular Stress cluster_quercetin Quercetin cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Oxidative Stress->PI3K/Akt/mTOR Pathway Activates Quercetin Quercetin Quercetin->PI3K/Akt/mTOR Pathway Inhibits MAPK Pathway MAPK Pathway Quercetin->MAPK Pathway Modulates NF-κB Pathway NF-κB Pathway Quercetin->NF-κB Pathway Inhibits Cell Proliferation ↓ Cell Proliferation ↓ PI3K/Akt/mTOR Pathway->Cell Proliferation ↓ Leads to Apoptosis ↑ Apoptosis ↑ MAPK Pathway->Apoptosis ↑ Leads to Inflammation ↓ Inflammation ↓ NF-κB Pathway->Inflammation ↓ Leads to

Caption: Key signaling pathways modulated by Quercetin.

curcumin_pathways cluster_stimulus Inflammatory Signals cluster_curcumin Curcumin cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway NF-κB Pathway Pro-inflammatory Cytokines->NF-κB Pathway Activates Curcumin Curcumin Curcumin->NF-κB Pathway Inhibits MAPK Pathway MAPK Pathway Curcumin->MAPK Pathway Inhibits JAK/STAT Pathway JAK/STAT Pathway Curcumin->JAK/STAT Pathway Inhibits PI3K/Akt Pathway PI3K/Akt Pathway Curcumin->PI3K/Akt Pathway Inhibits Inflammation ↓ Inflammation ↓ NF-κB Pathway->Inflammation ↓ Leads to Cell Survival ↓ Cell Survival ↓ MAPK Pathway->Cell Survival ↓ Leads to JAK/STAT Pathway->Cell Survival ↓ Leads to Apoptosis ↑ Apoptosis ↑ PI3K/Akt Pathway->Apoptosis ↑ Leads to

Caption: Key signaling pathways modulated by Curcumin.

egcg_pathways cluster_stimulus Growth Factors cluster_egcg EGCG cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response EGF, VEGF EGF, VEGF EGFR/MAPK Pathway EGFR/MAPK Pathway EGF, VEGF->EGFR/MAPK Pathway Activates EGCG EGCG EGCG->EGFR/MAPK Pathway Inhibits PI3K/Akt Pathway PI3K/Akt Pathway EGCG->PI3K/Akt Pathway Inhibits NF-κB Pathway NF-κB Pathway EGCG->NF-κB Pathway Inhibits Cell Proliferation ↓ Cell Proliferation ↓ EGFR/MAPK Pathway->Cell Proliferation ↓ Leads to Angiogenesis ↓ Angiogenesis ↓ PI3K/Akt Pathway->Angiogenesis ↓ Leads to Apoptosis ↑ Apoptosis ↑ NF-κB Pathway->Apoptosis ↑ Leads to

Caption: Key signaling pathways modulated by EGCG.

Conclusion

References

A Comparative Guide to Baicalin and Baicalein Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of a combination therapy involving Baicalin and Baicalein against their individual use and other alternatives. The information is supported by experimental data from preclinical research, focusing on anticancer and anti-inflammatory applications.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the synergistic effects of the this compound and Baicalein combination.

Table 1: In Vitro Anticancer Efficacy of this compound and Baicalein Combination
Cell LineTreatmentConcentrationEffectReference
MCF-7 (Breast Cancer) This compound + Baicalein50 µmol/L + 25 µmol/LSynergistic anti-proliferative effect; 12% apoptosis at 24h, 20% at 48h.[1][2][1][2]
This compound alone50 µmol/L2.7% apoptosis at 48h.[1][1]
Baicalein alone25 µmol/L5.3% apoptosis at 48h.[1][1]
MDA-MB-231 (Breast Cancer) This compound + Baicalein50 µmol/L + 25 µmol/LEnhanced growth inhibition compared to individual treatments.[3][3]
MCF-7 (Breast Cancer) This compound (IC50)250 ± 10.5 µmol/LCytotoxicity.[2][2]
Baicalein (IC50)95 ± 4.8 µmol/LCytotoxicity.[2][2]
HUVEC-ST (Endothelial Cells) This compound (IC50)167 ± 6.7 µmol/LCytotoxicity.[2][2]
Baicalein (IC50)115 ± 2.6 µmol/LCytotoxicity.[2][2]
OVCAR-3 (Ovarian Cancer) This compound (LD50)44.6 µMInhibition of cell viability.[4][4]
Baicalein (LD50)39.4 µMInhibition of cell viability.[4][4]
A2780/CP70 (Ovarian Cancer) This compound (LD50)55.2 µMInhibition of cell viability.[4][4]
Baicalein (LD50)24.3 µMInhibition of cell viability.[4][4]
Table 2: In Vitro Anti-Inflammatory Efficacy of this compound and Baicalein
Cell LineStimulantTreatmentConcentrationEffectReference
RAW 264.7 (Macrophages) LPSThis compound10, 25, 50 µMSignificant decrease in NO production (IC50: 26.76 µM).[5][5]
LPSBaicalein5-25 µMConcentration-dependent inhibition of NO production.[6][6]
LPSWogonin5-50 µMConcentration-dependent inhibition of NO production (stronger than Baicalein).[6][6]
Human Osteoarthritic Chondrocytes InterleukinsBaicaleinNot specifiedDecreased expressions of NO, IL-6, and PGE2.[7][7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound, Baicalein, or their combination for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, p-ERK, p-p38, and GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Anticancer Mechanism of this compound and Baicalein Combination

The synergistic anticancer effect of this compound and Baicalein is primarily mediated through the activation of the ERK/p38 MAPK signaling pathway, leading to apoptosis.

Anticancer_Mechanism Baicalin_Baicalein This compound + Baicalein Combination ERK_p38 ↑ p-ERK / p-p38 MAPK Baicalin_Baicalein->ERK_p38 Bcl2 ↓ Bcl-2 ERK_p38->Bcl2 Bax_p53 ↑ Bax / p53 ERK_p38->Bax_p53 Caspase9 ↑ Cleaved Caspase-9 Bcl2->Caspase9 | Bax_p53->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer signaling pathway of this compound and Baicalein combination.

Anti-inflammatory Mechanism of this compound and Baicalein

The anti-inflammatory effects of this compound and Baicalein involve the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators.

Anti_inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Baicalin_Baicalein This compound / Baicalein Baicalin_Baicalein->NFkB_Activation | Pro_inflammatory_Mediators ↓ Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Mediators Experimental_Workflow Cell_Culture Cell Culture (e.g., MCF-7, RAW 264.7) Treatment Treatment (this compound, Baicalein, Combination) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Western Blot) Treatment->Apoptosis_Analysis Inflammation_Analysis Inflammation Analysis (NO Assay, Western Blot) Treatment->Inflammation_Analysis Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Inflammation_Analysis->Data_Analysis

References

A Comparative Analysis of Baicalin and Established Antioxidants: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Baicalin's Antioxidant Performance Against Vitamin C, Vitamin E, and Glutathione, Supported by Experimental Data.

In the continuous search for potent antioxidant compounds, this compound, a flavonoid isolated from the root of Scutellaria baicalensis, has garnered significant attention. This guide provides a comprehensive comparison of the antioxidant efficacy of this compound against well-established antioxidants: Vitamin C (ascorbic acid), Vitamin E, and the endogenous antioxidant, glutathione. This analysis is based on quantitative data from in vitro and in vivo studies, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound has been evaluated against standard antioxidants using various assays that measure the ability to scavenge free radicals or chelate pro-oxidant metals. The following tables summarize the half-maximal inhibitory concentration (IC50) and other relevant metrics from these studies. A lower IC50 value indicates greater antioxidant potency.

Antioxidant AssayThis compoundAscorbic Acid (Vitamin C)BHTReference
DPPH Radical Scavenging Activity (IC50) 16.4 µg/mL8.1 µg/mL75.3 µg/mL[1]
Iron-Chelating Assay (IC50) 17.0 µg/mL19.6 µg/mL21.7 µg/mL[1]
Antioxidant AssayThis compound Hydrateα-Tocopherol (Vitamin E)Trolox (Vitamin E analog)BHT
DPPH Radical Scavenging Activity (IC50) 13.40 µg/mL11.31 µg/mL7.059 µg/mL25.95 µg/mL
ABTS Radical Scavenging Activity (IC50) 38.37 µg/mL8.37 µg/mL6.16 µg/mL6.99 µg/mL

*BHT (Butylated hydroxytoluene) is a synthetic antioxidant used as a reference.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to allow for replication and critical evaluation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol (typically 0.1 mM).

  • Reaction Mixture : A defined volume of the antioxidant sample, dissolved in a suitable solvent, is added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at 517 nm.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • ABTS•+ Generation : The ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation : The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction : The antioxidant sample is added to the ABTS•+ working solution.

  • Measurement : The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagent Preparation : A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). Trolox, a water-soluble analog of Vitamin E, is typically used as the standard.

  • Reaction Mixture : The antioxidant sample or Trolox standard is mixed with the fluorescein solution in a microplate well.

  • Incubation : The plate is incubated at 37°C for a short period.

  • Initiation : The AAPH solution is added to initiate the radical generation and the oxidative degradation of fluorescein.

  • Measurement : The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE).

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound and established antioxidants are mediated through distinct and sometimes overlapping signaling pathways.

This compound: Nrf2-Keap1 Signaling Pathway

This compound primarily exerts its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

baicalin_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides

This compound activates the Nrf2 signaling pathway.
Vitamin C (Ascorbic Acid): Direct Scavenging and Cofactor Activity

Vitamin C is a water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS), including superoxide, hydroxyl radicals, and singlet oxygen. It can also regenerate other antioxidants, such as Vitamin E, from their radical forms. Furthermore, Vitamin C acts as a cofactor for several enzymes, some of which have antioxidant functions.

vitamin_c_mechanism VitaminC Vitamin C (Ascorbic Acid) ROS Reactive Oxygen Species (ROS) VitaminC->ROS direct scavenging VitaminE_rad Vitamin E Radical VitaminC->VitaminE_rad regeneration Enzymes Enzyme Cofactor (e.g., for prolyl hydroxylases) VitaminC->Enzymes acts as Cellular_Protection Cellular Protection ROS->Cellular_Protection causes damage VitaminE Vitamin E VitaminE->Cellular_Protection protects membranes Enzymes->Cellular_Protection maintains function

Antioxidant mechanisms of Vitamin C.
Vitamin E (α-Tocopherol): Lipid-Soluble Chain-Breaking Antioxidant

Vitamin E is the primary lipid-soluble antioxidant in cell membranes. Its main function is to interrupt the chain reaction of lipid peroxidation by scavenging lipid peroxyl radicals, thereby protecting cell membranes from oxidative damage.

vitamin_e_mechanism PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS ROS ROS->PUFA attacks Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Peroxyl_Radical + O₂ Oxygen O₂ VitaminE_Rad Vitamin E Radical Lipid_Peroxidation Lipid Peroxidation Chain Reaction Peroxyl_Radical->Lipid_Peroxidation propagates VitaminE Vitamin E VitaminE->Peroxyl_Radical scavenges Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage

Vitamin E's role in halting lipid peroxidation.
Glutathione (GSH): The Master Cellular Antioxidant

Glutathione is a tripeptide that is synthesized within cells and is a cornerstone of the cellular antioxidant defense system. It directly quenches ROS and is a critical cofactor for several antioxidant enzymes, most notably glutathione peroxidase (GPx). The glutathione redox cycle, involving glutathione reductase (GR), maintains a high ratio of reduced glutathione (GSH) to its oxidized form (GSSG), which is essential for cellular health.

glutathione_cycle H2O2 H₂O₂ GPx Glutathione Peroxidase (GPx) H2O2->GPx GSH 2 GSH (Reduced Glutathione) GSH->GPx H2O 2 H₂O GPx->H2O GSSG GSSG (Oxidized Glutathione) GPx->GSSG GR Glutathione Reductase (GR) GSSG->GR GR->GSH regeneration NADP NADP⁺ GR->NADP NADPH NADPH + H⁺ NADPH->GR

The Glutathione Redox Cycle.

Conclusion

This compound demonstrates significant antioxidant activity, often comparable to or, in some cases, exceeding that of established antioxidants like Vitamin C and BHT in specific in vitro assays. Its primary mechanism of action through the Nrf2 signaling pathway offers a distinct advantage, as it upregulates the body's own antioxidant defense system, leading to a broader and more sustained protective effect.

In contrast, Vitamin C and Vitamin E primarily act as direct radical scavengers, with Vitamin C also playing a crucial role as an enzyme cofactor and in regenerating Vitamin E. Glutathione stands out as the master endogenous antioxidant, central to the cellular redox balance and enzymatic detoxification processes.

For researchers and drug development professionals, this compound represents a promising natural compound with a multi-faceted antioxidant profile. Its ability to modulate the Nrf2 pathway suggests therapeutic potential in conditions associated with oxidative stress. Further in vivo studies are warranted to fully elucidate its efficacy and safety in comparison to established antioxidant therapies. This guide provides a foundational understanding of this compound's performance and mechanisms, facilitating informed decisions in future research and development endeavors.

References

Safety Operating Guide

Proper Disposal Procedures for Baicalin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Baicalin in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.

Immediate Safety and Handling Protocols

Before handling this compound for any purpose, including disposal, it is crucial to be familiar with its safety profile. This compound is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]

  • Hand Protection: Use chemical-impermeable gloves.[4]

  • Body Protection: Wear suitable protective clothing, such as a lab coat.

  • Respiratory Protection: If exposure limits are exceeded or dust formation is unavoidable, use a full-face respirator.[4]

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4][5]

  • Avoid contact with skin and eyes.[4]

  • After handling, wash hands thoroughly.[5]

Step-by-Step Disposal Procedure

All this compound waste, whether solid, in solution, or as contaminated material, must be treated as hazardous chemical waste.[1] Do not discharge this compound or its solutions to sewer systems or drains.[3][4][6]

Step 1: Segregate this compound Waste

  • Segregate this compound waste from other waste streams at the point of generation.

  • Keep halogenated and non-halogenated solvent wastes separate.[7]

  • Store incompatible waste types, such as acids and bases, separately to prevent dangerous reactions.[8]

Step 2: Prepare a Hazardous Waste Container

  • Select a container made of a compatible material (e.g., polyethylene) with a secure, screw-top cap.[1][8] The container must be in good condition, with no cracks or signs of deterioration.[8]

  • Affix a "Hazardous Waste" label to the container. The label must clearly identify the contents, including "this compound" and any solvents used, along with their approximate concentrations or volumes.

Step 3: Dispose of Different Forms of this compound Waste

  • Unused or Expired Solid this compound:

    • Carefully transfer the solid this compound into the designated hazardous waste container.

    • Avoid generating dust during the transfer.[4]

    • Ensure the exterior of the container remains clean.

  • Solutions Containing this compound:

    • Pour the liquid waste directly into the designated hazardous waste container.

    • Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion.[8]

    • Keep the container securely capped at all times, except when adding waste.[8][9]

  • Contaminated Labware and Debris (e.g., gloves, weigh boats, pipette tips):

    • Collect all contaminated solid waste in a separate, clearly labeled hazardous waste container or a securely lined solid waste box.

    • This material should be promptly disposed of in accordance with appropriate regulations.[4]

Step 4: Manage Empty this compound Containers

  • A container that held this compound is not considered empty until it has been properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol) that can dissolve this compound.[4][7][9]

  • Crucially, collect the rinsate (the rinse solvent) and dispose of it as hazardous liquid waste in your designated container.[7][9]

  • After triple-rinsing, deface or remove all original labels from the container.[9] The clean, unlabeled container can then be disposed of as regular trash or offered for recycling.[4][9]

Step 5: Store and Arrange for Pickup

  • Store the sealed and labeled hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][10] The SAA must be at or near the point of waste generation.[10]

  • Ensure secondary containment, such as a tray, is used to catch any potential leaks.[7]

  • Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) or a licensed chemical waste disposal service for pickup.[8][10]

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative thresholds relevant to the management of hazardous chemical waste in a laboratory setting.

ParameterGuideline/ThresholdRegulatory ContextCitation
Corrosivity (Aqueous Waste) pH ≤ 2.0 or pH ≥ 12.5Defines a "Characteristic Hazardous Waste" under EPA regulations.[10]
Ignitability (Liquid Waste) Flash point < 140°F (60°C)Defines a "Characteristic Hazardous Waste" under EPA regulations.[10]
SAA Volume Limit ≤ 55 gallons of hazardous wasteMaximum accumulation volume allowed in a Satellite Accumulation Area.[7][10]
SAA Acutely Toxic Limit ≤ 1 quart (liquid) or 1 kg (solid)Maximum accumulation for "P-listed" acutely hazardous wastes.[10]
Empty Container Residue ≤ 1 inch (2.5 cm) of residueFederal standard for a container to be considered "empty" before rinsing.[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory environment.

BaicalinDisposalWorkflow start This compound Waste Generated solid_waste Solid this compound (Unused, Expired, or Spill Cleanup) start->solid_waste liquid_waste Liquid this compound Solution start->liquid_waste contaminated_items Contaminated Items (Gloves, Pipettes, Labware) start->contaminated_items empty_container Empty Original Container start->empty_container collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Pour into Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid contaminated_items->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Clean Container as Non-Hazardous Trash triple_rinse->dispose_container After Rinsing collect_rinsate->collect_liquid ehs_pickup Arrange for Pickup by EH&S or Licensed Disposal Vendor store_waste->ehs_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Baicalin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Baicalin, including personal protective equipment (PPE), hazard classifications, and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential risks to ensure the implementation of appropriate safety measures.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][5][6]

  • H410: Very toxic to aquatic life with long-lasting effects.[2]

Hazard Ratings: While specific NFPA and HMIS ratings for this compound are not readily available, the ratings for the closely related compound Baicalein provide a useful reference.

Rating SystemHealthFlammabilityReactivity
NFPA 200
HMIS 200
Data for Baicalein, a related compound[6]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecifications
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) are required.[7] A face shield should be worn in addition to goggles when there is a splash hazard.[8][9]
Hand Protection Chemically impermeable gloves are required.[2][7]
Body Protection A lab coat, long-sleeved jacket, or overall should be worn to prevent skin contact.[2][7][8][9]
Respiratory Protection Work should be conducted in a well-ventilated area.[2][7][10] If dust formation is likely or ventilation is inadequate, a full-face respirator or a certified particle-filtering half mask should be used.[7][8]

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[2][7]

  • Prevent the formation of dust and aerosols.[7]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][7]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

  • Keep away from sources of ignition as fine dust can form explosive mixtures with air.[1][2][7]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[7]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]

Spill and Disposal Procedures:

  • Spills: In case of a spill, evacuate the area. Avoid breathing dust. Wear appropriate PPE. Clean up spills immediately, collecting the material in a suitable, closed container for disposal.[7]

  • Disposal: this compound and its container must be disposed of as hazardous waste.[4] Do not allow the product to enter drains or the sewage system.[3][4] Disposal must be in accordance with local, state, and federal regulations.[1][3] This may involve a licensed chemical destruction plant or controlled incineration.[7]

Experimental Protocol Example: Hydrolysis of this compound

The following is a summary of an experimental protocol for the hydrolysis of this compound to Baicalein, illustrating a practical application of handling the compound in a research setting.

Objective: To convert this compound to Baicalein through high-temperature, low-acid hydrolysis.

Materials:

  • This compound

  • n-Butanol (n-BuOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flasks

  • Heating mantle with reflux condenser

  • Filtration apparatus

Procedure:

  • 240 g of this compound is weighed and placed in a round-bottom flask.[11]

  • 6 L of n-BuOH solution containing 0.50% HCl (w/v) is added to the flask.[11]

  • The mixture is heated to 130°C and refluxed for 2 hours.[11]

  • After cooling to room temperature, the n-BuOH is removed under reduced pressure.[11]

  • The resulting crude Baicalein is collected by suction filtration, washed with distilled water, and dried.[11]

This protocol highlights the use of heated organic solvents and acids, underscoring the importance of conducting such procedures in a well-ventilated fume hood with appropriate PPE.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Hazard Assessment: Review SDS for this compound B Select & Don PPE: - Safety Goggles - Impermeable Gloves - Lab Coat A->B C Prepare Workspace: Ensure proper ventilation (e.g., fume hood) B->C D Weighing & Transfer: - Handle in fume hood - Avoid dust generation C->D E Experimental Procedure: - Maintain ventilation - Avoid skin/eye contact D->E F Decontaminate: - Clean workspace - Wash hands thoroughly E->F G Waste Disposal: - Collect waste in labeled, sealed containers F->G H Dispose as Hazardous Waste: Follow institutional and local regulations G->H

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Baicalin
Reactant of Route 2
Baicalin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.